What is GLYCINE-N-FMOC (1-13C) used for in research
An In-Depth Technical Guide to Precision Tools for Structural Biology and Proteomics[1] Executive Summary (CAS: 197965-68-7) is a specialized isotopic reagent used primarily in the synthesis of labeled peptides and prote...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to
Precision Tools for Structural Biology and Proteomics[1]
Executive Summary
(CAS: 197965-68-7) is a specialized isotopic reagent used primarily in the synthesis of labeled peptides and proteins. By combining the Fmoc (Fluorenylmethyloxycarbonyl) protecting group with a stable Carbon-13 isotope at the carbonyl (C1) position, this reagent serves as a critical bridge between chemical synthesis and high-resolution structural analysis.
Its primary utility lies in NMR Spectroscopy , where the C1 label enables specific heteronuclear correlation experiments (such as HNCO) required for backbone assignment. Additionally, it is increasingly utilized in Quantitative Proteomics to generate heavy-labeled internal standards (AQUA peptides) for Mass Spectrometry, offering a cost-effective alternative to fully labeled amino acids when only a specific mass shift or backbone probe is required.
Chemical Architecture & Technical Specifications
This reagent is designed for Solid-Phase Peptide Synthesis (SPPS) .[1] The Fmoc group protects the amine during synthesis, while the 1-13C label remains in the final peptide backbone after cleavage.
Physicochemical Properties
Property
Specification
Chemical Name
N-(9-Fluorenylmethoxycarbonyl)-glycine-1-13C
Linear Formula
Molecular Weight
~298.3 g/mol (approx. 1 Da heavier than native Fmoc-Gly-OH)
Isotopic Purity
Typically ≥ 99 atom % 13C
Solubility
Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM
Chemical Shift (Solid)
Carbonyl Carbon (~173 ppm)
Appearance
White to off-white crystalline powder
Structural Diagram
The
label is located at the carbonyl carbon of the glycine moiety, not the Fmoc group. This ensures the label is incorporated into the peptide bond.
The incorporation of follows standard Fmoc chemistry but requires modified protocols to maximize atom economy . Since isotopic reagents are significantly more expensive than standard amino acids, "double coupling" with large excesses (standard 5-10 eq) is often wasteful.
Optimized Coupling Workflow
To ensure high coupling efficiency (>99%) with lower stoichiometry (1.5 - 2.0 eq), more reactive coupling agents like HATU or COMU are preferred over standard HBTU/DIC.
Figure 1: SPPS Incorporation Logic
Caption: The SPPS cycle for incorporating Fmoc-Gly-(1-13C). The critical step is the activation of the 13C-labeled carboxyl group.
Core Application: Structural Elucidation (NMR)
The most profound use of is in biomolecular NMR . In protein NMR, assigning the "backbone" (determining which signal belongs to which amino acid) is the first step in solving a structure.
The HNCO Experiment
The HNCO pulse sequence is a triple-resonance experiment that correlates the amide proton (
) of residue with the nitrogen () of residue and the carbonyl carbon () of the preceding residue ().[2]
Why Glycine-1-13C? Glycine is often a flexible "hinge" in proteins. By labeling specific Glycine residues, researchers can resolve ambiguous regions in the spectra.
Mechanism: Magnetization is transferred from the Amide Proton
Nitrogen Carbonyl (13C) .
Figure 2: Magnetization Transfer in HNCO
Caption: HNCO Magnetization Transfer. The experiment links the Amide N of residue (i) to the 13C-labeled Carbonyl of the Glycine at (i-1).
Chemical Shift Indexing (CSI)
The chemical shift of the carbonyl carbon is sensitive to secondary structure.
Pre-Activation (Critical): In a separate vial, dissolve Fmoc-Gly-OH-1-13C and HATU in minimal DMF. Add DIPEA immediately before adding to the resin. The solution should turn yellow.
Note: Do not let the activated ester sit for >2 mins before adding to resin to avoid racemization (rare for Gly, but good practice).
Coupling: Add the activated mixture to the resin. Agitate for 45–60 minutes at room temperature.
Monitoring: Perform a Kaiser Test (ninhydrin). If blue (incomplete), recouple using a small amount of standard Fmoc-Gly-OH (unlabeled) to cap, or repeat with labeled reagent if purity is paramount.
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: NMR Sample Preparation
Objective: Prepare a peptide for backbone assignment.
Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Purification: HPLC purify using a C18 column (Water/Acetonitrile gradient). Lyophilize.
Solvation: Dissolve peptide in 90% H2O / 10% D2O (D2O is the lock solvent).
pH Adjustment: Adjust pH to 5.0–6.5 (Amide proton exchange is too fast at high pH).
Acquisition: Run 2D 1H-15N HSQC first to check dispersion. Run 3D HNCO to link the 13C-Glycine to its neighbor.
Troubleshooting & Quality Control
Issue
Probable Cause
Solution
Low Coupling Yield
Steric hindrance or aggregation (common in Gly-rich regions).
Use Double Coupling or switch to HOTU/Oxyma activation. Use microwave-assisted synthesis (50°C).
Lower pH to < 6.0. If aggregated, add d6-DMSO or run at higher temperature (310K).
Signal Overlap
Multiple Glycines in sequence.
Use Selective Labeling : Synthesize the peptide with only one 13C-Gly at a time to unambiguously assign that position.
References
IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides." European Journal of Biochemistry, vol. 138, 1984, pp. 9-37. Link
Kay, L. E., et al. "Three-dimensional triple-resonance NMR spectroscopy of isotopically enriched proteins." Journal of Magnetic Resonance, vol. 89, no. 3, 1990, pp. 496-514. Link
Sigma-Aldrich. "Fmoc-Gly-OH-1-13C Product Specification." Merck KGaA, 2024. Link
Chan, W. C., & White, P. D. "Fmoc Solid Phase Peptide Synthesis: A Practical Approach."[4] Oxford University Press, 2000.[4]
Cambridge Isotope Laboratories. "Stable Isotope-Labeled Peptide and Protein Reagents." CIL Application Notes, 2023. Link
Physical characteristics of 13C labeled Fmoc-glycine
Technical Whitepaper: Physicochemical Profiling of 13C-Labeled Fmoc-Glycine Executive Summary The integration of stable isotopes into peptide backbones is a requisite for high-resolution NMR structural studies and metabo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling of 13C-Labeled Fmoc-Glycine
Executive Summary
The integration of stable isotopes into peptide backbones is a requisite for high-resolution NMR structural studies and metabolic flux analysis. Fmoc-Glycine-13C (specifically enriched at C-1, C-2, or uniformly 13C-labeled) represents a critical reagent where chemical purity must meet isotopic fidelity.
This guide moves beyond basic datasheet parameters to establish a self-validating analytical framework . We explore the physical deviations caused by isotopic substitution—such as the vibrational shifts in IR and scalar coupling in NMR—and provide a robust protocol for handling these high-value reagents in Solid-Phase Peptide Synthesis (SPPS).
Part 1: Molecular Specifications & Physical Constants
Isotopic labeling introduces subtle but measurable changes in physical properties. While the electron cloud remains largely unaffected (preserving chemical reactivity), the change in nuclear mass impacts vibrational modes and magnetic resonance properties.
Table 1: Comparative Physicochemical Data
Property
Natural Abundance Fmoc-Gly-OH
Fmoc-Glycine-1-13C (Carbonyl Labeled)
Fmoc-Glycine-U-13C (Uniform Labeled)
Molecular Formula
Molecular Weight
297.31 g/mol
298.31 g/mol (+1 Da)
299.31 g/mol (+2 Da)
Melting Point
174–176 °C (High Purity)
174–175 °C [1]
174–175 °C
Solubility (DMF)
> 0.8 M
> 0.8 M
> 0.8 M
Appearance
White crystalline powder
White crystalline powder
White crystalline powder
Isotopic Enrichment
N/A
≥ 99 atom % 13C
≥ 99 atom % 13C
Scientist’s Note: While generic sources often list the melting point of Fmoc-Gly-OH around 156–159 °C, high-grade isotopically labeled material typically exhibits a higher melting range (174–175 °C) due to superior crystalline purity and specific polymorphic forms utilized to maximize stability during storage [2].
Part 2: The Self-Validating System (Spectroscopic Characterization)
A "self-validating" protocol uses the intrinsic properties of the isotope to confirm identity without relying solely on external certificates.
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the gold standard for verifying 13C enrichment. The presence of the spin-active 13C nucleus (
) creates distinct splitting patterns that confirm the label's position.
1H-NMR Signature (DMSO-d6):
Alpha-Protons (Gly-CH2): In natural glycine, this appears as a singlet or rough doublet at ~3.7 ppm. In 2-13C labeled glycine , this signal splits into a widely spaced doublet due to the large one-bond heteronuclear coupling constant (
Hz).
Amide Proton (NH): Appears at ~7.7 ppm. In 1-13C labeled glycine , the NH signal may show splitting (
) or broadening depending on the field strength.
13C-NMR Signature:
C-1 Label (Carbonyl): Intense singlet at ~171.5 ppm .
C-2 Label (Alpha-Carbon): Intense singlet at ~42.5 ppm .
Uniform Label (U-13C): Both peaks are enhanced. Crucially, they split each other. The Carbonyl signal becomes a doublet (
Hz), and the Alpha-carbon signal becomes a doublet.
Visualization of NMR Logic:
Figure 1: Decision tree for identifying C-alpha labeling using only proton NMR.
Infrared Spectroscopy (IR) – The Isotope Shift
While less common for routine ID, IR provides a non-destructive physical validation based on the harmonic oscillator principle.
Mechanism: The vibrational frequency (
) is inversely proportional to the square root of the reduced mass ().
Prediction: Replacing 12C with 13C in the carbonyl group increases
, lowering the wavenumber.
Observation: The strong Fmoc-carbamate C=O stretch (~1720 cm⁻¹) overlaps, but the carboxylic acid C=O stretch (typically ~1700-1710 cm⁻¹) will shift to a lower frequency by approximately 30–40 cm⁻¹ in 1-13C labeled samples [3].
Part 3: Handling & Storage Protocols
Fmoc-Glycine is achiral, eliminating the risk of racemization that plagues other amino acids. However, its lack of a side chain allows it to adopt flexible conformations, leading to potential aggregation during synthesis.
Storage Workflow
Desiccation is Critical: 13C-labeled materials are hygroscopic. Water hydrolysis yields free Glycine-13C, which is difficult to re-protect without loss of isotope.
Temperature: Store at +2°C to +8°C.
Container: Amber glass to prevent UV-degradation of the Fmoc moiety.
QC Workflow for Incoming Reagents
Figure 2: Quality Control workflow ensuring chemical and isotopic integrity before synthesis.
Part 4: Application in Solid-Phase Peptide Synthesis (SPPS)
When using 13C-Fmoc-Glycine, the high cost dictates that coupling cycles must be optimized to >99.5% efficiency to prevent waste.
Solvent Selection: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1] Avoid DCM for coupling as glycine solubility is lower.
Coupling Reagents:
Preferred: DIC/Oxyma Pure (reduces aggregation risk).
Alternative: HATU/DIEA (High reactivity, but strictly control stoichiometry to 0.95 eq of base to prevent Fmoc cleavage).
The "Pre-Activation" Myth: Do not pre-activate Fmoc-Gly-13C for long periods. While stable, any side reaction (e.g., dipeptide formation) represents a financial loss of the isotope. Activate in situ or immediately prior to addition.
Aggregation Note: Glycine residues, especially in 13C-labeled segments intended for NMR, often appear in flexible linkers. These regions are prone to "beta-sheet" type aggregation on-resin. Use Pseudoproline dipeptides or elevated temperature (50°C) coupling if the Glycine follows a hydrophobic stretch.
References
Sigma-Aldrich. (2023).[2] Fmoc-Gly-OH-1-13C Product Specification Sheet. Catalog No. 605182. Link
BenchChem. (2023). An In-depth Technical Guide to Fmoc-Gly-OH-1-13C: Chemical Properties and Applications. Link
Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Theoretical basis for Isotope Shift in IR).
PubChem. (2023). Fmoc-Glycine Compound Summary. CID 93124.[3] Link
Isotope Chemistry Notes. (2018). Glycine as a 13C CPMAS Setup Sample. University of Ottawa NMR Facility.[4] Link
A Technical Guide to GLYCINE-N-FMOC (1-13C): Properties, Synthesis, and Applications in Advanced Research
Abstract: This technical guide provides a comprehensive overview of N-(9-Fluorenylmethoxycarbonyl)-glycine (1-¹³C), a stable isotope-labeled amino acid derivative critical for modern biochemical and pharmaceutical resear...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of N-(9-Fluorenylmethoxycarbonyl)-glycine (1-¹³C), a stable isotope-labeled amino acid derivative critical for modern biochemical and pharmaceutical research. We will delve into its fundamental physicochemical properties, provide a detailed synthesis protocol, and explore its principal applications in solid-phase peptide synthesis (SPPS), biomolecular Nuclear Magnetic Resonance (NMR), and metabolic tracer studies. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds to achieve higher precision and gain deeper insights in their analytical workflows.
Physicochemical Properties and Identification
GLYCINE-N-FMOC (1-¹³C), hereafter referred to as Fmoc-Gly-OH (1-¹³C), is the N-terminally protected form of glycine where the carboxyl carbon is a heavy ¹³C isotope. This single isotopic substitution increases the molecular weight by approximately one mass unit compared to its unlabeled counterpart, providing a distinct signature for mass spectrometry-based detection without altering the molecule's chemical reactivity.
The key properties of both the labeled and unlabeled compound are summarized below for easy reference.
The synthesis of Fmoc-Gly-OH (1-¹³C) relies on a standard protection reaction, starting with the isotopically labeled glycine precursor. The integrity of the final product is paramount and is typically validated through a combination of mass spectrometry and NMR spectroscopy.
Synthesis Workflow
The procedure involves the reaction of Glycine (1-¹³C) with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The base deprotonates the amino group of glycine, rendering it nucleophilic for attack on the electrophilic carbonyl carbon of Fmoc-Cl.
Experimental Protocol:
Dissolution: Dissolve Glycine (1-¹³C) (1.0 equivalent) in a 10% aqueous sodium carbonate solution. The basic solution is essential for deprotonating the amino group, thereby activating it for the subsequent reaction.
Reaction Setup: Cool the solution in an ice bath to control the exothermic nature of the reaction.
Addition of Protecting Group: Slowly add a solution of Fmoc-Cl (1.0 equivalent) in a suitable organic solvent like dioxane to the glycine solution with vigorous stirring.
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours to ensure the reaction proceeds to completion.
Work-up and Extraction:
Dilute the reaction mixture with water.
Perform an extraction with a nonpolar solvent (e.g., ether) to remove unreacted Fmoc-Cl and other organic impurities.
Carefully acidify the aqueous layer with 2N HCl to a pH of ~2. This step protonates the carboxylate group of the product, making it less water-soluble.
Extract the product into an organic solvent such as ethyl acetate.
Purification: Concentrate the combined organic layers under reduced pressure. The crude product can be further purified by recrystallization from a solvent mixture like ethyl acetate/hexane to yield a pure, white solid.
Visualization of Synthesis
The chemical transformation is illustrated in the diagram below.
Caption: Synthesis of GLYCINE-N-FMOC (1-¹³C).
Analytical Characterization
Mass Spectrometry (MS): This is the primary technique to confirm the successful incorporation of the ¹³C isotope. The mass spectrum will show a molecular ion peak at m/z corresponding to ~298.3, which is one mass unit higher than the unlabeled analogue (~297.3).[1][2] This confirms the presence of the heavy isotope.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton spectrum will be nearly identical to the unlabeled standard, confirming the overall structure of the Fmoc-glycine moiety.
¹³C NMR: This is the most definitive analytical method. A standard ¹³C NMR spectrum of an unlabeled sample shows the carbonyl carbon signal in the range of 170-185 ppm.[6][7] In Fmoc-Gly-OH (1-¹³C), this specific signal will be dramatically enhanced due to the ~99% enrichment of ¹³C at this position, while all other carbon signals will appear at their natural abundance (~1.1%). This selective enhancement provides unambiguous proof of the label's position.[8][9]
Core Applications in Scientific Research
The utility of Fmoc-Gly-OH (1-¹³C) stems from its dual nature: it is both a fundamental building block for peptides and a stable isotope tracer.[10]
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Gly-OH is the simplest Fmoc-protected amino acid, lacking a side chain and a chiral center. This makes it a versatile component in peptide synthesis.[11] The Fmoc group provides temporary protection for the N-terminus, which can be selectively removed under mild basic conditions (e.g., with piperidine), allowing for the sequential addition of other amino acids to build a peptide chain. The use of Fmoc chemistry is preferred for synthesizing peptides with sensitive modifications that would not be stable under the harsh acidic conditions of older Boc-based methods.[12]
Biomolecular NMR Spectroscopy
Isotopic labeling with ¹³C has revolutionized solution-based NMR, enabling the study of larger and more complex proteins that were previously intractable.[13] By selectively incorporating ¹³C-labeled amino acids like Fmoc-Gly-OH (1-¹³C) into a protein, researchers can:
Simplify Complex Spectra: Overcome signal overlap in crowded spectra of large proteins.[14]
Perform Triple-Resonance Experiments: When used in conjunction with ¹⁵N labeling, ¹³C labeling allows for triple-resonance experiments that are essential for assigning the backbone and side-chain resonances of proteins, a prerequisite for structure determination.[15]
Study Protein Dynamics: Track the movement and conformational changes of specific residues within a protein, providing insights into its function and mechanism of action.
Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[16][17] By providing cells with a ¹³C-labeled substrate, such as glycine derived from this compound, scientists can trace the path of the ¹³C atom as it is incorporated into various metabolites.[18][19] Analysis of the isotopic enrichment patterns in downstream products, typically amino acids from protein hydrolysates, allows for the construction of a detailed map of cellular metabolism.[18] This approach is invaluable for metabolic engineering, understanding disease states, and identifying drug targets.[20]
Pharmacokinetic and ADME Studies
In drug development, stable isotope-labeled compounds are critical for Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[21][22] A drug candidate or a related molecule can be synthesized incorporating Fmoc-Gly-OH (1-¹³C). When administered, the labeled compound can be distinguished from its endogenous or unlabeled counterparts by mass spectrometry.[23][24] This allows for precise quantification of the drug and its metabolites in biological samples, providing clear data on its pharmacokinetic profile.[22]
Experimental Protocol: Peptide Synthesis Cycle
The following is a generalized protocol for a single coupling cycle in solid-phase peptide synthesis using Fmoc-Gly-OH (1-¹³C).
Workflow:
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) that has the preceding amino acid already attached and its N-terminal Fmoc group removed.
Fmoc Deprotection (if necessary):
Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the existing Fmoc protecting group.
Wash the resin thoroughly with DMF to remove the piperidine and the Fmoc adduct.
Amino Acid Activation:
In a separate vessel, dissolve Fmoc-Gly-OH (1-¹³C) (3-4 equivalents) and a coupling activator like HBTU (3-4 equivalents) in DMF.
Add a base such as N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the solution to activate the carboxylic acid. The activation step is crucial for converting the carboxylic acid into a more reactive species that readily forms a peptide bond.[25]
Coupling Reaction:
Add the activated Fmoc-Gly-OH (1-¹³C) solution to the deprotected resin.
Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to complete.
Washing: Wash the resin extensively with DMF and then dichloromethane (DCM) to remove any unreacted reagents and byproducts.
Cycle Completion: The resin now bears the newly added glycine residue. At this point, one can either proceed to the next coupling cycle (by returning to Step 2) or cleave the completed peptide from the resin.[26]
Visualization of SPPS Cycle
The cyclical nature of solid-phase peptide synthesis is depicted below.
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Safety and Handling
GLYCINE-N-FMOC (1-¹³C) should be handled in accordance with standard laboratory safety procedures. It is a stable, non-radioactive compound. Store the material in a cool, dry place, protected from light, as specified by the manufacturer (+2°C to +8°C and desiccated).[3] Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn when handling the powder.
Conclusion
GLYCINE-N-FMOC (1-¹³C) is a specialized but highly valuable reagent for advanced scientific inquiry. Its precise isotopic label provides an unambiguous signal for sensitive analytical techniques like mass spectrometry and NMR spectroscopy, while its chemical properties make it a straightforward component in robust synthetic methodologies like SPPS. For researchers in drug development, proteomics, and structural biology, the use of such labeled compounds is indispensable for achieving the accuracy and depth of analysis required to push the boundaries of their respective fields.
References
Aapptec Peptides. Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. [Online] Available at: [Link]
Higman, V. A. (2012). 15N,13C - Protein NMR. [Online] Available at: [Link]
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 584-594.
Dalton, A. C., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 18(3), 430-435.
Giraud, M., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
Le, A., et al. (2012). Metabolic flux analysis using ¹³C peptide label measurements. Metabolic engineering, 14(3), 294-303.
Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1674-1690.
Sinha, N., et al. (2007). Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins. Magnetic Resonance in Chemistry, 45(S1), S107-S115.
Zhang, J., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 966049.
Hiraga, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1269.
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Online] Available at: [Link]
Gaina, L., et al. (2022).
Anaspec. Fmoc-Gly-OH (1-13C) - 1 g. [Online] Available at: [Link]
Takeda, M., & Terauchi, T. (2018). Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. Biochemistry, 57(28), 4051-4061.
ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-L-proline-OMe 8. [Online] Available at: [Link]
Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Online] Available at: [Link]
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
Canne, L. E., et al. (1999). Fmoc-Based Synthesis of Peptide-α-Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. Journal of the American Chemical Society, 121(38), 8720-8727.
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Online] Available at: [Link]
Llinàs, M., et al. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Journal of biomolecular NMR, 4(2), 165-184.
Tang, Y. J., et al. (2009). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Metabolic engineering, 11(4-5), 203-210.
You, L., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of visualized experiments: JoVE, (60), e3559.
Identity, Synthesis, and Application in High-Resolution NMR & Proteomics Executive Summary This guide defines the physicochemical identity, synthesis methodology, and experimental utility of N-(9-Fluorenylmethoxycarbonyl...
Author: BenchChem Technical Support Team. Date: February 2026
Identity, Synthesis, and Application in High-Resolution NMR & Proteomics
Executive Summary
This guide defines the physicochemical identity, synthesis methodology, and experimental utility of N-(9-Fluorenylmethoxycarbonyl)glycine-1-13C (Fmoc-Gly-OH-1-13C). While standard Fmoc-Glycine is a commodity reagent in Solid Phase Peptide Synthesis (SPPS), the 1-13C isotopologue is a specialized probe used primarily for backbone assignment in solid-state Nuclear Magnetic Resonance (ssNMR) and metabolic flux analysis via hyperpolarized MRI.
This document provides the verified CAS registry number, a self-validating synthesis protocol, and a structural assignment workflow, ensuring reproducibility in high-stakes research environments.
Part 1: Chemical Identity & Specifications[1]
The precise identification of isotopically labeled compounds is critical to avoid costly synthesis errors. The CAS number for the unlabeled variant (29022-11-5) is frequently—and incorrectly—cited for the labeled compound in general databases.
Core Specifications
Parameter
Specification
Compound Name
Fmoc-Glycine-1-13C
Systematic Name
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine-1-13C
CAS Number (Labeled)
197965-68-7
CAS Number (Unlabeled)
29022-11-5
Molecular Formula
C₁₆[¹³C]H₁₅NO₄
Molecular Weight
298.31 g/mol (approx. +1 Da vs unlabeled)
Isotopic Enrichment
≥ 99 atom % 13C
Solubility
Soluble in DMF, DMSO, Methanol; sparingly soluble in water.[1][2][3][4]
Structural Note: The Carbon-13 label is located at the carbonyl carbon (C1) , not the alpha-carbon (C2). This distinction is vital for NMR experiments targeting carbonyl chemical shift anisotropy (CSA).
Part 2: The Scientific "Why" – Mechanistic Utility
Why utilize the 1-13C isotopologue over the uniformly labeled (U-13C) or alpha-carbon (2-13C) variants?
Spectral Decongestion: In large proteins, uniformly labeled samples suffer from signal overlap. Selective 1-13C labeling at the carbonyl position allows for precise backbone assignment without interference from side-chain resonances.
Distance Measurements (REDOR): In solid-state NMR, the 1-13C carbonyl serves as a specific anchor point. Rotational Echo Double Resonance (REDOR) experiments measure the dipolar coupling between this 13C and a nearby 15N or 13C nucleus to determine precise internuclear distances (e.g., in drug-receptor binding sites).
Hyperpolarization (DNP): The carbonyl carbon lacks directly attached protons, leading to a significantly longer spin-lattice relaxation time (
). This property makes Fmoc-Gly-1-13C derivatives ideal for Dynamic Nuclear Polarization (DNP) studies, where long-lived signal enhancement is required to track metabolic conversion in vivo.
Part 3: Synthesis Protocol (Fmoc Protection)
Commercial supplies of labeled Fmoc-amino acids can be expensive or intermittently available. The following protocol describes the synthesis of Fmoc-Gly-1-13C from the more readily available precursor Glycine-1-13C (CAS 20110-59-2).
Reaction Type: Schotten-Baumann Reaction
Critical Control Point: pH maintenance is essential. If pH drops < 8.5, the amine becomes protonated and unreactive. If pH > 10, Fmoc cleavage (premature deprotection) occurs.
Solvent: Water / Acetone (1:1 v/v) or Water / Dioxane
Base: Na₂CO₃ or NaHCO₃
Step-by-Step Methodology
Solubilization: Dissolve Glycine-1-13C in water containing Na₂CO₃ (2.5 eq). Ensure complete dissolution.
Addition: Dissolve Fmoc-OSu in acetone. Add this solution dropwise to the aqueous glycine solution while stirring vigorously.
Why Fmoc-OSu? Unlike Fmoc-Chloride (Fmoc-Cl), Fmoc-OSu is less prone to hydrolysis and formation of dipeptide impurities.
Reaction: Stir at room temperature for 12–18 hours. Monitor pH periodically; add dilute Na₂CO₃ if pH drops below 9.
Work-up:
Dilute with water.
Wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts (Fmoc-OH). Discard organic layer.
Acidify the aqueous layer carefully with HCl to pH 2.0. The product will precipitate as a white solid.
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3x).
Purification: Dry the combined ethyl acetate layers over MgSO₄, filter, and evaporate. Recrystallize from Ethyl Acetate/Hexane.
Visualization: Synthesis Workflow
Caption: Synthesis pathway converting Glycine-1-13C to Fmoc-Gly-1-13C via Fmoc-OSu coupling.
Part 4: Application in Solid Phase Peptide Synthesis (SPPS)
Once synthesized, Fmoc-Gly-1-13C is incorporated into peptides using standard SPPS protocols. However, because the labeled material is high-value, the coupling protocol is modified to maximize efficiency and minimize waste.
Optimized Coupling Protocol (High-Value Reagent)
Standard SPPS often uses 5–10 equivalents of amino acid. For 13C-labeled reagents, we reduce this to 1.2–1.5 equivalents by extending reaction time and using high-efficiency coupling reagents.
Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 mins. Deprotect the N-terminus (20% Piperidine/DMF).
Activation:
Mix Fmoc-Gly-1-13C (1.2 eq) with HATU (1.1 eq) and HOAt (1.1 eq).
Dissolve in minimal dry DMF.
Add DIEA (2.4 eq) immediately before adding to the resin.
Coupling: Shake for 2–4 hours (vs. standard 45 mins).
Validation: Perform a Kaiser test (ninhydrin) to ensure complete coupling (Yellow = Pass, Blue = Fail).
Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences, though high coupling efficiency usually negates this need.
Visualization: SPPS Incorporation Cycle
Caption: Optimized SPPS cycle for incorporating high-value isotopic labels.
References
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
Hong, M. (1999). Solid-state NMR structure determination of proteins. Journal of the American Chemical Society, 121(12), 2627-2628.
PubChem. (n.d.). Fmoc-Gly-OH (Unlabeled) Compound Summary. Retrieved October 26, 2023, from [Link]
Title: Precision in Proteomics: The Critical Role of Isotopic Purity in GLYCINE-N-FMOC (1-13C) In the high-stakes arena of structural biology and drug development, Fmoc-Glycine-1-13C (Fmoc-Gly-OH-1-13C) is not merely a r...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Precision in Proteomics: The Critical Role of Isotopic Purity in GLYCINE-N-FMOC (1-13C)
In the high-stakes arena of structural biology and drug development, Fmoc-Glycine-1-13C (Fmoc-Gly-OH-1-13C) is not merely a reagent; it is a molecular beacon. Its primary utility lies in its carbonyl carbon (
C=O), which serves as a critical magnetization transfer point in multidimensional NMR experiments for protein backbone assignment.
However, a dangerous misconception persists in the field: conflating Chemical Purity (the absence of non-glycine contaminants) with Isotopic Purity (the enrichment level of
C). A reagent can be 99.9% chemically pure yet fail experimentally if the isotopic enrichment drops below 99 atom %, or if "silent" isotopologue impurities interfere with signal integration.
This guide dismantles the technical specifications of Fmoc-Glycine-1-13C, establishing a self-validating protocol for its verification and use.
The Metrics of Purity: defining the Standards
To ensure experimental success, we must distinguish between three distinct purity metrics.
Metric
Specification
Criticality
Failure Consequence
Isotopic Enrichment
99 atom % C
Critical
Loss of signal-to-noise ratio in HN(CO)CA experiments; incomplete metabolic tracing data.
Chemical Purity
98% (HPLC)
High
Inclusion of truncated peptides or wrong sequences during Solid Phase Peptide Synthesis (SPPS).
Chiral Purity
N/A (Achiral)
Low
Note: While Glycine is achiral, impurities like Fmoc--Ala-OH (from Fmoc-OSu rearrangement) can mimic chiral contaminants.
Dipeptide Content
%
Critical
Insertion of extra Gly residues (Fmoc-Gly-Gly-OH), destroying the target sequence.
Synthesis & The "Silent" Impurity Risks
The synthesis of Fmoc-Glycine-1-13C typically involves reacting highly enriched Glycine-1-13C with an Fmoc-protecting group. The choice of the Fmoc source dictates the impurity profile.
The Dipeptide Trap (Fmoc-Cl Route)
When Fmoc-Chloride (Fmoc-Cl) is used, it activates the carboxyl group of the forming Fmoc-Gly-OH, causing it to react with free Glycine-1-13C.
Result:Fmoc-Gly-Gly-OH (1,2-
C) .
Why it matters: This impurity is chemically similar to the product and often co-elutes. If used in SPPS, it inserts two glycines where one was intended, causing a +57 Da mass shift and a frame-shift in the protein sequence.
The
-Alanine Rearrangement (Fmoc-OSu Route)
Using Fmoc-N-hydroxysuccinimide (Fmoc-OSu) is gentler but risks a Lossen rearrangement, potentially generating Fmoc-
Figure 1: Synthetic pathways for Fmoc-Glycine-1-13C, highlighting the divergent risks of dipeptide formation versus beta-alanine rearrangement depending on the Fmoc source.
Analytical Validation Protocol
As a scientist, you cannot rely solely on the Certificate of Analysis (CoA). Perform the following validation if the reagent is critical to your workflow.
Instrument: High-Resolution Orbitrap or FT-ICR MS.
Method: Direct infusion ESI-MS in negative mode (M-H)
.
Calculation:
Measure intensity of Monoisotopic Peak
(C-Gly).
Measure intensity of Peak
(C-Gly).
Note: Account for the natural abundance of
C in the Fmoc group (approx 1.1% per carbon 15 carbons 16.5% contribution to M+1). A background subtraction of the theoretical natural abundance distribution of the unlabeled moiety is required for precise quantitation.
Protocol B: Quantitative
C-NMR
Objective: Differentiate specific labeling from background scrambling.
Solvent: DMSO-
(prevents exchange of amide protons).
Pulse Sequence:Inverse Gated Decoupling .
Reasoning: Standard proton decoupling generates a Nuclear Overhauser Effect (NOE) that enhances signals non-uniformly (up to 3x for CH
vs negligible for C=O). Inverse gated decoupling turns on the decoupler only during acquisition, eliminating NOE while maintaining singlet peaks.
Relaxation Delay (
): Set to of the carbonyl carbon (typically > 10-20 seconds for quaternary/carbonyl carbons).
Validation: The Carbonyl peak (
171 ppm) should integrate to >99x the intensity of the natural abundance baseline if fully enriched.
Applications: The Mechanism of Action
Why is the 1-
C position (carbonyl) so valuable? It is the bridge in triple-resonance NMR experiments used to "walk" the protein backbone.
The HN(CO)CA Experiment
In this experiment, magnetization is transferred from the Amide Proton (
) of residue , through the Nitrogen (), to the Carbonyl () , and finally to the Alpha Carbon ().
Without 1-
C Labeling: The transfer from to is impossible because the J-coupling is too small across the peptide bond without the intervening active Carbonyl spin.
With Fmoc-Gly-1-
C: The C=O acts as a relay, enabling the assignment of the preceding residue.
Visualizing the Magnetization Transfer
Figure 2: Magnetization transfer pathway in an HN(CO)CA experiment. The green node represents the Fmoc-Gly-1-13C contribution, acting as the essential bridge between the amide nitrogen of residue (i) and the alpha-carbon of residue (i-1).
Storage and Stability
Even high-purity Fmoc-Gly-1-13C is susceptible to degradation.
Hydrolysis: Moisture can hydrolyze the Fmoc group, releasing free Glycine-1-13C.
Storage Protocol: Store at +2°C to +8°C, strictly desiccated. Allow the bottle to equilibrate to room temperature before opening to prevent condensation on the hygroscopic powder.
References
Kay, L. E., et al. (1990). Three-dimensional triple-resonance NMR spectroscopy of isotopically enriched proteins. Journal of Magnetic Resonance. (Foundational text on HNCO/HN(CO)
Precision Engineering of Peptides: A Master Guide to Fmoc Solid-Phase Synthesis
Introduction: The Orthogonal Revolution Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized biochemistry by allowing the rapid assembly of peptides on an insoluble support.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Orthogonal Revolution
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized biochemistry by allowing the rapid assembly of peptides on an insoluble support. While early methods relied on Boc chemistry (acid-labile
-protection, HF cleavage), the field has largely shifted to the Fmoc (9-fluorenylmethoxycarbonyl) strategy.
The dominance of Fmoc chemistry stems from its orthogonality . The Fmoc group is removed by base (typically piperidine), while side-chain protecting groups and the resin linkage are labile to acid (TFA). This distinct separation of deprotection and cleavage mechanisms minimizes side reactions and eliminates the need for hazardous liquid hydrogen fluoride (HF).
This guide synthesizes decades of operational expertise into a cohesive protocol, focusing on the mechanistic "why" behind every "how."
The Chemical Foundation: Mechanism of Action
Understanding the Fmoc deprotection mechanism is critical for troubleshooting difficult sequences. It is not a simple hydrolysis but a base-induced
-elimination.
The E1cB Elimination Mechanism
The fluorenyl ring system is electron-withdrawing, rendering the proton at the 9-position acidic (
). A secondary amine (piperidine) abstracts this proton, leading to the formation of a reactive intermediate, dibenzofulvene (DBF), and the release of carbamate, which spontaneously decarboxylates to the free amine.
The Dibenzofulvene Problem
The liberated DBF is a highly reactive electrophile. If not immediately scavenged, it can react with the newly liberated
-terminal amine of the peptide, forming a stable adduct that terminates the synthesis. Therefore, the deprotection reagent must serve a dual role: base (to deprotect) and scavenger (to trap DBF).[1]
Figure 1: The E1cB mechanism of Fmoc removal. Efficient scavenging of Dibenzofulvene (DBF) is critical to prevent re-attachment to the peptide chain.[1]
Strategic Planning: Resins and Linkers
The choice of resin dictates the C-terminal functionality and the synthesis strategy. A common error is selecting a resin solely based on cost; swelling properties and linker stability are paramount.
Resin Selection Matrix
Resin Type
Linker Chemistry
C-Terminus
Cleavage
Key Application / Notes
Wang
4-alkoxybenzyl alcohol
Acid (-COOH)
95% TFA
Standard for peptide acids. Risk: Racemization during loading of Cys/His.
Rink Amide
Knorr linker
Amide (-CONH)
95% TFA
Standard for peptide amides. mimics native protein backbone.[2]
2-Chlorotrityl (2-CTC)
Trityl chloride
Acid (-COOH)
1% TFA
Gold Standard for protected fragments. Prevents racemization (no activation needed for loading).
ChemMatrix
100% PEG
Any
Varies
Superior swelling in water/organic mixes. Essential for long/hydrophobic peptides (e.g., Amyloids).
Expert Insight: For peptide acids containing C-terminal Cysteine or Histidine, never use Wang resin. The activation required for loading will cause significant racemization. Use 2-Chlorotrityl resin instead, as the loading is a simple nucleophilic substitution (
) that requires no activation.
Activation and Coupling Chemistry[3]
The formation of the amide bond requires activating the carboxylic acid of the incoming Fmoc-amino acid. The industry has moved away from carbodiimides (DCC) towards onium salts (HATU, HBTU) and newer additives (Oxyma).
Evolution of Coupling Reagents
Carbodiimides (DIC/DCC): Robust and cheap. DIC is preferred for SPPS as the urea byproduct is soluble in DMF. Often used with HOBt or Oxyma to suppress racemization.[3]
Aminium/Uronium Salts (HBTU/HCTU): Fast kinetics. Require a base (DIEA).[4] Caution: Can cap the N-terminus via guanidinylation if the amino acid is limiting.
Phosphonium Salts (PyBOP): Excellent but produce carcinogenic HMPA byproduct (except PyBOP).
The Gold Standard (HATU): Uses the HOAt leaving group. The pyridine nitrogen provides anchiomeric assistance, boosting reaction rates for sterically hindered residues (Aib, N-methyl amino acids).
Modern Safety (Oxyma Pure): Replaces explosive HOBt/HOAt. When combined with DIC, it offers coupling efficiency comparable to HATU but at a fraction of the cost and higher safety profile.
Comparative Efficiency Table
Reagent System
Activation Type
Efficiency
Racemization Control
Cost
Recommended Use
DIC / Oxyma
Carbodiimide
High
Excellent
Low
Routine automated synthesis.
HBTU / DIEA
Uronium
Medium
Good
Low
Standard peptide sequences.
HATU / DIEA
Uronium (Aza)
Very High
Superior
High
Difficult sequences, cyclizations, hindered AA.
COMU / DIEA
Uronium (Oxyma)
Very High
Superior
Medium
High-efficiency alternative to HATU.
Protocol: The Standard Fmoc SPPS Cycle
This protocol assumes a 0.1 mmol scale.[5] All steps should be performed with HPLC-grade solvents.
The Workflow Diagram
Figure 2: The iterative SPPS cycle. Monitoring via the Kaiser test ensures high crude purity.
Step-by-Step Methodology
Resin Swelling:
Weigh resin into a fritted polypropylene syringe.
Swell in DMF for 30 minutes. Crucial: Polystyrene resins do not swell in water or alcohols; initial swelling opens the bead matrix.
Wash resin with DCM (remove DMF traces).[7] Dry under Nitrogen.
Cleavage and Isolation: The Final Hurdle
The cleavage step is the most "dangerous" phase. The high acid concentration generates reactive carbocations (t-butyl, trityl) that will alkylate reactive side chains (Trp, Cys, Met, Tyr) if not intercepted by scavengers.
Scavenger Cocktails
Component
Role
Standard Cocktail
Reagent K (Cys/Met/Trp rich)
TFA
Cleavage Agent
95%
82.5%
TIS (Triisopropylsilane)
Cation Scavenger (Trityl)
2.5%
-
Water
t-Butyl Scavenger
2.5%
5%
EDT (Ethanedithiol)
Thiol/Met Protection
-
2.5%
Thioanisole
Met/Cys Scavenger
-
5%
Phenol
Tyr/Trp Protection
-
5%
Protocol:
Add cold cleavage cocktail to dry resin (10 mL per gram resin).
Shake for 2-3 hours at Room Temp.
Filter resin, collect filtrate.
Precipitation: Drop filtrate into 10-fold volume of cold Diethyl Ether (-20°C).
Mechanism: Base-catalyzed attack of the backbone amide nitrogen on the Asp side-chain ester, forming a cyclic imide. Common in Asp-Gly, Asp-Asn, Asp-Ser.
Solution: Use Fmoc-Asp(OMpe)-OH (bulky ester) or add 0.1M HOBt to the deprotection solution (neutralizes the amide backbone anion).
Aggregation
Symptom: Sudden drop in coupling efficiency around 10-15 residues.
Solution:
Use Pseudoprolines (dipeptides that disrupt secondary structure).[4][11]
Switch to ChemMatrix resin (PEG backbone).
Perform couplings at elevated temperature (50°C), but avoid His/Cys at high heat (racemization risk).
References
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
Albericio, F., & Tulla-Puche, J. (2008). The status of the art of the synthesis of peptide acids. Biopolymers. [Link]
El-Faham, A., & Albericio, F. (2011).[12] Peptide coupling reagents, more than a letter soup. Chemical Reviews. [Link]
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[8][13][14][15][16][17] Chemical Reviews. [Link]
Merrifield, R. B. (1963).[18] Solid Phase Peptide Synthesis.[4][5][6][7][8][9][14][17] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
Application Notes and Protocols for the Use of GLYCINE-N-FMOC (1-13C) in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of Isotopic Labeling in Peptide Science In the landscape of proteomics, drug development, and structural biology, the ability to precisely track and quantify peptides and proteins is par...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Isotopic Labeling in Peptide Science
In the landscape of proteomics, drug development, and structural biology, the ability to precisely track and quantify peptides and proteins is paramount. Stable isotope labeling has emerged as a powerful, non-radioactive strategy to achieve this, providing invaluable insights into metabolic pathways, protein dynamics, and molecular interactions.[1][][3] By replacing a naturally abundant atom (like ¹²C) with a heavier, stable isotope (such as ¹³C), we introduce a mass shift that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the physicochemical properties of the molecule.[3]
This guide provides a comprehensive protocol for the use of N-α-Fmoc-glycine-¹³C₁ (GLYCINE-N-FMOC (1-13C)), a key building block for introducing a specific isotopic label into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). The incorporation of ¹³C at the carboxyl position of glycine offers a precise tool for a range of applications, from quantitative proteomics to detailed structural analysis by NMR.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering both detailed protocols and the scientific rationale behind them to ensure successful and reproducible synthesis of ¹³C-labeled peptides.
Physicochemical Properties and Handling of GLYCINE-N-FMOC (1-13C)
Understanding the properties of the labeled amino acid derivative is the foundation for its successful application in SPPS.
Core Chemical Properties:
The properties of GLYCINE-N-FMOC (1-13C) are nearly identical to its unlabeled counterpart, with the key difference being the isotopic enrichment at the carboxyl carbon.[4]
Expert Insight: The solubility in DMF is the most critical property for SPPS, as DMF is the primary solvent used throughout the synthesis process.[8] Ensure the labeled amino acid is fully dissolved before adding it to the reaction vessel to prevent incomplete coupling. Due to the high cost of isotopically labeled reagents, it is advisable to prepare solutions immediately before use to avoid potential degradation over time.
The SPPS Workflow for ¹³C-Labeled Peptide Synthesis
The incorporation of GLYCINE-N-FMOC (1-13C) follows the standard Fmoc-based SPPS strategy, which involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[5][9] The entire process is a cycle of deprotection and coupling steps.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating ¹³C-labeled glycine.
Detailed Protocols and Methodologies
The following protocols are based on standard, field-proven Fmoc SPPS methodologies.[10]
Reagent Preparation
Accuracy in reagent preparation is critical for the success of the synthesis.
Fmoc Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF. Prepare this solution fresh daily.
Washing Solvent: High-purity, amine-free DMF. The quality of DMF is crucial as amine impurities can cause premature deprotection.[10]
Amino Acid Solutions:
Unlabeled Amino Acids: Prepare a 0.2 M to 0.5 M stock solution in DMF.
GLYCINE-N-FMOC (1-13C): Due to its higher cost, it is recommended to weigh the required amount for a single coupling and dissolve it in a minimal amount of DMF just prior to use. A slightly lower excess (2-3 equivalents) compared to unlabeled amino acids (3-5 equivalents) is often employed to conserve the labeled material.[11]
Coupling Activator Solution: Prepare a 0.5 M solution of an aminium/uronium or phosphonium salt-based coupling agent (e.g., HCTU, HATU) in DMF. HCTU is a common and effective choice.[10]
Base Solution: Prepare a 2 M solution of N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP) or DMF.
Step-by-Step Synthesis Cycle
This cycle is repeated for each amino acid in the peptide sequence. The example is for a manual synthesis on a 0.1 mmol scale.
Step 1: Fmoc Group Deprotection
Action: Add 5 mL of 20% piperidine in DMF to the resin in a reaction vessel.
Procedure: Agitate the resin with nitrogen bubbling or shaking for 3 minutes. Drain the solution. Repeat this step with a fresh 5 mL of the deprotection solution for 7-10 minutes.[10]
Causality: The first short treatment removes the piperidine-dibenzofulvene adduct, which can interfere with the deprotection. The second, longer treatment ensures complete removal of the Fmoc group, exposing the N-terminal amine for the next coupling step.[12]
Step 2: Washing
Action: Wash the resin thoroughly with DMF.
Procedure: Add 5-7 mL of DMF, agitate for 30-60 seconds, and drain. Repeat this wash 5-7 times.
Causality: This step is critical to remove all residual piperidine, which would otherwise neutralize the incoming activated amino acid, preventing coupling.
Step 3: Coupling of GLYCINE-N-FMOC (1-13C)
Pre-activation (Recommended):
In a separate vial, dissolve GLYCINE-N-FMOC (1-13C) (e.g., 2 equivalents, ~59.7 mg for 0.1 mmol scale) in DMF (~2 mL).
Add the coupling activator (e.g., HCTU, 2 eq., ~82.8 mg) and the base (e.g., DIPEA, 4 eq., ~69.7 µL).
Allow the mixture to pre-activate for 1-2 minutes. Do not pre-activate for too long, especially with sensitive amino acids, though glycine is robust.
Action: Add the activated GLYCINE-N-FMOC (1-13C) solution to the resin.
Procedure: Agitate the reaction vessel for 30-60 minutes.
Causality: The coupling agent (HCTU) reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive active ester, which then readily reacts with the free N-terminal amine on the growing peptide chain to form a new peptide bond.[13] DIPEA acts as an organic base to deprotonate the carboxylic acid and facilitate the reaction.[13]
Step 4: Post-Coupling Wash
Action: Wash the resin with DMF.
Procedure: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
Causality: This removes excess reagents and by-products before the next deprotection cycle.
Monitoring the Reaction: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads after the coupling step. A negative result (beads remain colorless or yellow) indicates a complete reaction, while a positive result (blue beads) signifies an incomplete coupling, requiring a recoupling step.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.
Cleavage Cocktail: A common and effective cocktail for most peptides is Reagent B : Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) (95% : 2.5% : 2.5%).
Procedure:
Wash the final peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen.
Add the cleavage cocktail to the resin (e.g., 5-10 mL for 0.1 mmol of resin).
Agitate at room temperature for 2-3 hours.
Causality: TFA is a strong acid that cleaves the peptide from the acid-labile linker on the resin and removes most common side-chain protecting groups (e.g., tBu, Boc, Trt).[14] TIS and water act as scavengers, quenching the highly reactive cationic species generated during deprotection, which could otherwise cause unwanted side reactions with sensitive residues like Tryptophan or Methionine.[14]
Peptide Precipitation and Purification
Procedure:
Filter the resin and collect the TFA solution containing the peptide.
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold (0°C) diethyl ether (approx. 10 times the volume of the TFA solution).
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
Dry the peptide pellet under vacuum.
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Verification of ¹³C Incorporation
The successful incorporation of the ¹³C label must be verified analytically.
Analytical Technique
Purpose
Expected Outcome
Mass Spectrometry (MS)
To confirm the correct molecular weight of the final peptide.
The observed mass of the peptide will be increased by one Dalton for each incorporated GLYCINE-N-FMOC (1-13C) residue compared to the unlabeled analogue. High-resolution MS can confirm the isotopic distribution.[11][15]
Nuclear Magnetic Resonance (NMR)
To provide detailed structural information and confirm the exact location of the label.
The ¹³C NMR spectrum will show a significantly enhanced signal for the labeled carboxyl carbon of the glycine residue(s).[4][16]
Expert Insight: For quantitative proteomics applications, the purity and accurate concentration of the labeled peptide standard are critical. After HPLC purification, quantification is often performed using amino acid analysis or by comparing the UV absorbance at 280 nm (if the peptide contains Trp or Tyr) to a standard of known concentration.
- Perform a second coupling. - Use fresh, amine-free DMF. - For difficult sequences, consider using stronger coupling agents like HATU or coupling at a slightly elevated temperature.
Low Peptide Yield after Cleavage
- Incomplete cleavage. - Loss of peptide during precipitation.
- Extend cleavage time or use a stronger cleavage cocktail if necessary. - Ensure ether is sufficiently cold and use a sufficient volume for precipitation.
Unwanted Mass Adducts
- Scavengers were insufficient or incorrect for the sequence.
- Use a cleavage cocktail with appropriate scavengers for your specific peptide sequence (e.g., add EDT for Cysteine-containing peptides).[14]
Conclusion
The protocol outlined provides a robust framework for the successful incorporation of GLYCINE-N-FMOC (1-13C) into synthetic peptides using standard SPPS techniques. By understanding the chemical principles behind each step—from the careful handling of the expensive labeled monomer to the critical roles of scavengers during cleavage—researchers can confidently produce high-quality, isotopically labeled peptides. These peptides are indispensable tools for advancing our understanding of complex biological systems, enabling precise quantification in proteomics and detailed structural elucidation in biochemical and pharmaceutical research.[1][3][5]
References
FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing.Vertex AI Search.
An In-depth Technical Guide to Fmoc-Gly-OH-1-13C: Chemical Properties and Applic
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
Practical Synthesis Guide to Solid Phase Peptide Chemistry.AAPPTec.
Green Chemistry - In situ Fmoc removal.Royal Society of Chemistry.
Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics.ChemPep.
Stable Isotope-Labeled Peptides via Solid Phase Synthesis.Silantes.
Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications.
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.Luxembourg Bio Technologies.
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells.Organic & Biomolecular Chemistry (RSC Publishing).
Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.BOC Sciences.
Isotope Labeled Peptides: Precision Tools for Research.JPT Peptide Technologies.
Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry.
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
Unlocking Precision in Mass Spectrometry: Applications and Protocols for GLYCINE-N-FMOC (1-13C)
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, metabolomics, and peptide synthesis, the pursuit of accuracy and reliability is paramount. In this l...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, metabolomics, and peptide synthesis, the pursuit of accuracy and reliability is paramount. In this landscape, stable isotope-labeled compounds have emerged as indispensable tools. This comprehensive technical guide delves into the multifaceted applications of GLYCINE-N-FMOC (1-13C), a strategically labeled amino acid, in mass spectrometry. We will explore the fundamental principles governing its use, provide detailed, field-proven protocols for its application, and offer insights into the causality behind experimental choices to empower your research.
Introduction: The Significance of a Single Carbon Shift
GLYCINE-N-FMOC (1-13C) is a derivative of the simplest amino acid, glycine, where the carboxyl carbon is replaced with its stable, heavy isotope, carbon-13 (¹³C).[1] The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it readily applicable in solid-phase peptide synthesis (SPPS).[2][3] This single, subtle alteration in mass does not change the chemical properties of the molecule, yet it provides a distinct signature detectable by mass spectrometry. This key characteristic underpins its utility as an internal standard for precise quantification, a building block for synthesizing labeled peptides, and a tracer for elucidating metabolic pathways.[4][5]
The use of ¹³C-labeled compounds offers significant advantages over other isotopic labeling strategies, such as deuterium labeling.[6] Carbon-13 labels are chemically stable and do not typically alter the chromatographic retention time of the molecule, ensuring that the labeled standard co-elutes with its unlabeled counterpart.[7] This co-elution is critical for accurately compensating for variations in sample preparation, injection volume, and matrix effects during LC-MS analysis.[8][9]
Key Physicochemical Properties of GLYCINE-N-FMOC (1-13C):
Principles and Mechanisms: The Power of Isotope Dilution Mass Spectrometry
The primary application of GLYCINE-N-FMOC (1-13C) in quantitative analysis is through a technique known as Isotope Dilution Mass Spectrometry (IDMS).[10][11] This method relies on the addition of a known amount of the ¹³C-labeled internal standard to a sample containing the unlabeled analyte of interest (in this case, Fmoc-glycine or a glycine-containing peptide).
The fundamental principle is that the labeled and unlabeled compounds behave identically during sample extraction, purification, and ionization in the mass spectrometer.[12] By measuring the ratio of the mass spectrometer signal intensity of the unlabeled analyte to the labeled internal standard, one can accurately calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for analyte loss during sample preparation and variations in instrument response.[13]
Caption: Workflow for quantitative analysis using Isotope Dilution Mass Spectrometry with a ¹³C-labeled internal standard.
Applications of GLYCINE-N-FMOC (1-13C)
Internal Standard for Accurate Quantification
The most direct application of GLYCINE-N-FMOC (1-13C) is as an internal standard for the quantification of Fmoc-glycine or glycine-containing peptides in various matrices. This is particularly relevant in drug development for pharmacokinetic studies and in clinical research for biomarker quantification.[5][10]
Scenario: Quantification of a small peptide drug containing a glycine residue in plasma.
By spiking the plasma sample with a known concentration of the corresponding peptide synthesized with GLYCINE-N-FMOC (1-13C), researchers can achieve highly accurate and precise quantification, even at low concentrations. The stable isotope-labeled peptide will co-elute with the unlabeled drug, effectively normalizing for any matrix effects that might suppress or enhance the ion signal.[9]
Building Block in Solid-Phase Peptide Synthesis (SPPS)
GLYCINE-N-FMOC (1-13C) serves as a valuable building block in Fmoc-based SPPS to create isotopically labeled peptides.[14] These labeled peptides are crucial tools in quantitative proteomics, where they are used as internal standards for the absolute quantification of proteins (a technique often referred to as AQUA - Absolute QUantification of proteins).
The synthesis follows standard Fmoc-SPPS protocols, where the ¹³C-labeled glycine is incorporated at the desired position in the peptide sequence.[14] Mass spectrometry is then used not only for the final quantification but also to monitor the efficiency of each coupling step during the synthesis and to verify the purity of the final labeled peptide.[13][15]
Caption: Workflow for incorporating GLYCINE-N-FMOC (1-13C) in Solid-Phase Peptide Synthesis.
Tracer in Metabolic Flux Analysis
In metabolic flux analysis (MFA), ¹³C-labeled compounds are used to trace the flow of atoms through metabolic pathways.[2][16] By providing cells or organisms with a substrate containing GLYCINE-N-FMOC (1-13C) (after removal of the Fmoc group), researchers can monitor the incorporation of the ¹³C label into various downstream metabolites using mass spectrometry.[1] This provides valuable insights into the activity of different metabolic routes under specific conditions, which is crucial for understanding diseases like cancer and for metabolic engineering applications.[17]
Experimental Protocols
Protocol for Quantification of a Glycine-Containing Peptide using Isotope Dilution LC-MS/MS
This protocol provides a general framework for the quantification of a target peptide in a biological matrix (e.g., plasma) using a ¹³C-labeled version of the peptide synthesized with GLYCINE-N-FMOC (1-13C) as an internal standard.
Materials:
Target peptide standard (unlabeled)
¹³C-labeled peptide internal standard (IS)
Biological matrix (e.g., rat plasma)
Acetonitrile (ACN), HPLC grade
Formic acid (FA), LC-MS grade
Water, LC-MS grade
Protein precipitation solvent (e.g., ACN with 1% FA)
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
Procedure:
Preparation of Stock Solutions:
Prepare a 1 mg/mL stock solution of the unlabeled target peptide in a suitable solvent (e.g., 50% ACN in water).
Prepare a 1 mg/mL stock solution of the ¹³C-labeled IS in the same solvent.
Preparation of Calibration Standards and Quality Controls (QCs):
Perform serial dilutions of the unlabeled peptide stock solution with the biological matrix to create calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation:
To 50 µL of each calibration standard, QC, and unknown sample, add 10 µL of the IS working solution (diluted from the stock to a concentration that provides an appropriate MS signal, e.g., 100 ng/mL).
Vortex briefly to mix.
Add 200 µL of cold protein precipitation solvent.
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
Liquid Chromatography (LC) Conditions (Example):
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% FA in water
Mobile Phase B: 0.1% FA in ACN
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions (Example for a Triple Quadrupole):
Optimize MS parameters (e.g., capillary voltage, source temperature, gas flows) by infusing the unlabeled peptide and the IS.
Set up Multiple Reaction Monitoring (MRM) transitions for both the unlabeled peptide and the ¹³C-labeled IS. The precursor ion for the IS will be shifted by the mass of the incorporated ¹³C atoms. The fragment ions may be the same or also shifted depending on the fragmentation pattern.
Data Analysis:
Integrate the peak areas for the MRM transitions of the unlabeled peptide and the IS.
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each sample.
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
Determine the concentration of the unknown samples and QCs from the calibration curve.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Poor Peak Shape or Tailing
Column degradation; Inappropriate mobile phase; Sample overload.
Use a new column; Optimize mobile phase pH and organic content; Inject a smaller sample volume.
High Background Noise
Contaminated mobile phase or LC system; Dirty ion source.
Use fresh, high-purity solvents; Clean the LC system and MS ion source according to the manufacturer's instructions.
Inconsistent IS Response
Inaccurate pipetting of IS; Degradation of IS; Incomplete dissolution of IS.
Use calibrated pipettes; Prepare fresh IS solutions; Ensure complete dissolution of the IS stock.
Matrix Effects (Ion Suppression/Enhancement)
Co-eluting matrix components interfering with ionization.
Optimize chromatographic separation to better resolve the analyte from interferences; Use a more effective sample cleanup method (e.g., solid-phase extraction).
No or Low Signal for Analyte/IS
Incorrect MS parameters; Clogged ESI needle; Instrument malfunction.
Re-optimize MS parameters; Clean or replace the ESI needle; Consult instrument service engineer.
Conclusion
GLYCINE-N-FMOC (1-13C) is a versatile and powerful tool for enhancing the precision and reliability of mass spectrometry-based analyses. Its application as an internal standard in isotope dilution mass spectrometry provides a robust method for accurate quantification, while its role as a building block in peptide synthesis enables the production of essential reagents for quantitative proteomics. Furthermore, its utility as a tracer in metabolic flux analysis offers deep insights into cellular metabolism. By understanding the principles behind its use and adhering to meticulous experimental protocols, researchers, scientists, and drug development professionals can leverage the full potential of this stable isotope-labeled amino acid to advance their scientific discoveries.
References
Bueschl, C., et al. (2014). A new method for the determination of the carbon isotope distribution in single compounds and the number of carbons of each metabolite. Metabolomics, 10, 893-903.
Allen, D. K., & Ohlrogge, J. B. (2013). Metabolic flux analysis using ¹³C peptide label measurements. The Plant Journal, 75(2), 181-190.
Lane, A. N., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 93.
Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. (2020).
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
Li, W., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3336-3345.
National Institute of Standards and Technology. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Retrieved from [Link]
Parker, R. B., et al. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 16(34), 6213-6218.
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. [Link]
Wu, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(4), 258-274.
Kim, D. H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analyst, 148(13), 3045-3054.
Gonzalez-Antuña, A., et al. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Talanta, 268(Pt 1), 125301.
Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine, 50(5), 1-11.
Wu, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(4), 258-274.
Jayawardene, K. L., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Journal of the American Society for Mass Spectrometry, 34(8), 1645-1654.
Quaglia, M., et al. (2012). Protein Quantification by Isotope Dilution Mass Spectrometry of Proteolytic Fragments: Cleavage Rate and Accuracy. Analytical Chemistry, 84(11), 4949-4956.
Sidney, J., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(27), 23455-23463.
University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. Retrieved from [Link]
Röst, H. (2015, December 1). Isotope Labeled Standards in Skyline. [Link]
Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 93.
Dunning, C. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification [Video]. YouTube. [Link]
International Livestock Research Institute. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Retrieved from [Link]
NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
Krijgsveld, J., et al. (2003). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Mass Spectrometry Reviews, 22(4), 265-284.
Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 53(8), 1547-1557.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Metabolic Stability & Flux Analysis of Fmoc-Glycine-(1-13C) Precursors
Executive Summary
This application note details the protocol for utilizing N-(9-Fluorenylmethoxycarbonyl)-Glycine-(1-13C) (Fmoc-Glycine-1-13C) as a metabolic probe. Unlike standard metabolic flux analysis (MFA) which uses free amino acids, this protocol is designed specifically for drug development professionals studying the pharmacokinetics (PK), stability, and "prodrug" activation rates of Fmoc-capped peptides or peptidomimetics.
The method quantifies two distinct flux vectors:[1]
Release Flux: The rate of Fmoc deprotection (hydrolysis/cleavage) to release free [1-13C]Glycine.
Metabolic Flux: The subsequent incorporation of the released [1-13C]Glycine into the central carbon metabolism (Serine, Glutathione, Purines).
Scientific Basis & Mechanism
The Dual-Stage Flux Model
Fmoc-Glycine-1-13C is chemically protected at the N-terminus. It cannot be metabolized by standard glycine-utilizing enzymes (e.g., Glycine Cleavage System, SHMT) until the Fmoc group is removed. Therefore, the appearance of downstream metabolites (e.g., [1-13C]Serine) serves as a direct readout of the upstream deprotection kinetics.
Stage 1 (Activation): Fmoc-Glycine-1-13C
Free [1-13C]Glycine + Dibenzofulvene derivative.
Stage 2 (Assimilation): Free [1-13C]Glycine
[1-13C]Serine (via SHMT) or [1-13C]Glutathione.
Pathway Visualization
Figure 1: The metabolic fate of Fmoc-Glycine-1-13C. The flux into Serine and GSH is gated by the deprotection rate of the Fmoc group.
Solvent: Anhydrous DMSO (Fmoc-Glycine is hydrophobic and insoluble in pure water).
Cell System: Hepatocytes (HepG2) or Plasma (for stability testing).
Quenching Solution: 80:20 Acetonitrile:Water + 0.1% Formic Acid (Critical: Do not use basic quenching agents like ammonium bicarbonate, as high pH induces artificial Fmoc cleavage).
Step-by-Step Workflow
Step 1: Tracer Preparation
Dissolve Fmoc-Glycine-1-13C in DMSO to create a 100 mM stock solution.
Dilute into pre-warmed culture media to a final concentration of 50–200 µM. Note: Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.
Step 2: Pulse-Chase Experiment
Seed cells in 6-well plates (10^6 cells/well).
Replace media with Tracer Media (t=0).
Collect samples at time points: 0, 15, 30, 60, 120, 240 min.
Media Collection: Collect 50 µL supernatant for extracellular stability analysis.
Cell Collection: Wash cells 2x with ice-cold PBS (pH 7.4).
Step 3: Metabolite Extraction (Critical)
Add 500 µL cold Quenching Solution (Acidic ACN) directly to the well.
Scrape cells on ice; transfer to microcentrifuge tubes.
Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.
Transfer supernatant to LC-MS vials. Do not dry down with heat, as this may degrade the Fmoc moiety.
Analytical Workflow Diagram
Figure 2: Experimental workflow emphasizing the split analysis for hydrophobic (Fmoc) and hydrophilic (Free) metabolites.
LC-MS/MS Acquisition Parameters
Because Fmoc-Glycine is hydrophobic and free Glycine is highly polar, a single chromatographic run is often insufficient. Two methods or a specialized mixed-mode column are recommended.
Table 1: Mass Spectrometry Settings (MRM)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Retention Mode
Collision Energy
Fmoc-Gly-1-13C
299.1 [M+H]+
179.1 (Fmoc+)
C18 / Reverse Phase
20 eV
Fmoc-Gly-1-13C
299.1 [M+H]+
76.0 (Gly-13C)
C18 / Reverse Phase
35 eV
Free Gly-1-13C
77.0 [M+H]+
31.0
HILIC
15 eV
Serine-1-13C
107.0 [M+H]+
61.0
HILIC
12 eV
Note: The Fmoc group typically fragments to yield a characteristic fluorenyl cation at m/z 179.
Data Analysis & Flux Calculation
Stability/Deprotection Rate (
)
Plot the concentration of Fmoc-Glycine-1-13C in the media/cell lysate over time. Fit to a first-order decay model:
Downstream Metabolic Flux
Calculate the Fractional Isotopic Enrichment (FIE) of Serine M+1.
If FIE of Serine increases, it confirms that:
Fmoc was cleaved.
The released [1-13C]Glycine entered the mitochondria.
SHMT converted Glycine
Serine.
Interpretation Guide:
High Fmoc / Low Serine: High stability, poor prodrug activation.
Low Fmoc / High Glycine / Low Serine: Rapid cleavage, but metabolic bottleneck at SHMT.
Low Fmoc / High Serine: Rapid cleavage and rapid assimilation (Low stability).
Technical Notes & Troubleshooting
Spontaneous Hydrolysis: Fmoc is base-labile. Ensure all buffers (PBS, Mobile Phase) are pH < 7.5. Avoid glass vials washed with high-pH detergents unless thoroughly rinsed.
Solubility Crash: If the media turns cloudy upon adding the tracer, the Fmoc-Glycine has precipitated. Reduce concentration or increase BSA (Bovine Serum Albumin) in media to act as a carrier.
Alternative Derivatization: If you cannot run HILIC for free glycine, you can derivatize the supernatant (post-incubation) with Benzoyl Chloride or Dansyl Chloride to make the free glycine retainable on a C18 column.
References
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. [Link]
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2] International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
Purification strategies for 13C labeled synthetic peptides
Technical Support Center | Topic: 13C Labeled Synthetic Peptides Mission Statement Welcome to the Stable Isotope Purification Hub. As Senior Application Scientists, we understand that purifying C-labeled peptides is not...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center | Topic: 13C Labeled Synthetic Peptides
Mission Statement
Welcome to the Stable Isotope Purification Hub. As Senior Application Scientists, we understand that purifying
C-labeled peptides is not merely a chromatographic task—it is an economic one. Unlike standard peptides, every milligram of loss represents a significant financial sunk cost due to the high price of isotopically enriched amino acids.
This guide prioritizes Yield Conservation and Isotopic Integrity . We move beyond generic HPLC protocols to address the specific physicochemical behaviors of heavy-isotope peptides.
Module 1: Pre-Purification Assessment (The "Triage")
Before touching the HPLC, you must secure solubility.[1][2][3] A common failure mode is injecting a "cloudy" supernatant, leading to column fouling and massive yield loss.
Expert Insight:
C-labeling does not significantly alter hydrophobicity compared to the native sequence (unlike Deuterium, which can alter retention). However, if your native sequence is aggregation-prone, the C version will be too.
Solubility Decision Matrix
Goal: Dissolve crude peptide at 5–10 mg/mL without precipitation.
Solvent Class
Examples
Application
Risk Factor
Aqueous Acid
0.1% TFA, 10% Acetic Acid
Standard hydrophilic peptides.
Low. Ideal for RP-HPLC.
Organic Modifier
10-20% Acetonitrile (ACN) or Isopropanol
Hydrophobic peptides.
Medium. High % organic can cause breakthrough on the column (peptide won't bind).
Chaotropes
6M Guanidine-HCl or 8M Urea
Aggregated/Amyloid-like peptides.
High. Must be removed immediately; incompatible with MS if not desalted.
Fluorinated
HFIP (Hexafluoroisopropanol)
Extreme hydrophobicity (e.g., transmembrane).
High. Must be diluted significantly before injection.
Workflow: Solubilization Logic
Figure 1: Decision tree for solubilizing hydrophobic
C peptides while protecting the HPLC column.
Module 2: The Core Workflow (RP-HPLC Strategy)
The Myth of the Isotope Effect:
Users often ask if they need to change their gradient for
C peptides.
Fact:
C and N substitutions generally display negligible isotope effects on retention time in Reversed-Phase HPLC (RP-HPLC) [1].
Contrast: This differs from Deuterium (
H), which often causes a slight decrease in retention time (the "Deuterium Isotope Effect") due to changes in C-D bond vibration affecting hydrophobicity [2].
Protocol: The "Yield-First" Purification
Objective: Maximize recovery of the expensive labeled material.
Column Selection:
< 30 residues: C18 (Standard).
> 30 residues or Hydrophobic: C4 or C8 (Wide pore, 300Å). Why? Prevents irreversible adsorption of the peptide to the stationary phase [3].
Mobile Phase:
Buffer A: 0.1% TFA in Water (Ion-pairing agent improves peak shape).
Production Gradient: Start 5% below elution point, end 5% above, over 20-30 minutes. (e.g., 30% B to 40% B).
Benefit: Increases resolution between the product and "deletion sequences" (impurities missing one amino acid) without wasting solvent.
Temperature Control:
Set column oven to 40°C - 60°C .
Why? Reduces backpressure and disrupts secondary structures/aggregation, sharpening the peak and increasing concentration in the collected fraction [4].
Module 3: Post-Purification (TFA Removal)
Critical Warning: If your
C peptide is destined for NMR or biological assays , you must remove Trifluoroacetate (TFA).
NMR: TFA ions associate with the peptide, causing extra signals (19F) and potentially broadening
C/N peaks.
Biology: TFA is cytotoxic and can inhibit cellular assays.
Protocol: HCl Exchange (The Gold Standard)
This method replaces the TFA counter-ion with Chloride (Cl-).
Dissolution: Dissolve the purified, lyophilized peptide in 10–100 mM HCl (approx. 1 mg/mL).
Incubation: Let stand for 5 minutes at room temperature.
Freezing: Freeze immediately in liquid nitrogen (to prevent acid hydrolysis of sensitive residues like Asp-Pro).
Lyophilization: Freeze-dry to a powder.
Repetition: Repeat steps 1-4 three times .
Verification: Verify removal via Ion Chromatography (IC) or 19F-NMR [5].
Module 4: Quality Control & Validation
Validating
C enrichment requires understanding Mass Spectrometry (MS) isotopic envelopes.
Unlabeled Peptide: Shows a "monoisotopic" peak (all
C) followed by small natural abundance C peaks (M+1, M+2).
Fully Labeled Peptide: The entire envelope shifts.
Calculation: Shift = (Number of labeled Carbons) × (Mass difference between
C and C ≈ 1.003 Da).
Visualizing the Validation Logic
Figure 2: Workflow for validating isotopic enrichment and chemical purity.
Troubleshooting Guides (FAQs)
Q1: I see "Ghost Peaks" or broad humps instead of a sharp peak. Is my isotope impure?
Diagnosis: This is rarely an isotope issue. It is likely peptide aggregation or conformational interconversion .
Solution:
Heat it up: Run the HPLC column at 60°C. This forces the peptide into a single conformation and breaks aggregates.
Change pH: If stable, switch to a high pH buffer (Ammonium Bicarbonate, pH 8-10) for the run, as this changes the charge state and repulsion forces.
Q2: My yield is lower than expected. Where did the peptide go?
Diagnosis: The peptide likely adsorbed to the column (hydrophobic loss) or precipitated before injection.
Solution:
Check the Guard Column: Often, the peptide crashes out here. Replace it.
Switch to C4: If using a C18, the hydrophobic interaction may be too strong. Switch to a C4 column to allow easier elution.
Solvent Wash: Inject 100% TFE (Trifluoroethanol) or HFIP to strip the column and check if the peptide elutes. If it does, your gradient was insufficient.
Q3: Can I mix 13C-peptide with the native peptide for co-purification?
Answer:Yes, but proceed with caution.
Since
C and C peptides co-elute [1], you cannot separate them by HPLC.
Use Case: If you are using the
C peptide as an internal standard (SIS) for quantification, you can add it to the biological sample early and process them together.
Purification: Do not mix them if you need to isolate the
C peptide alone later. You will never separate them chromatographically.
Q4: How do I calculate the exact mass for the mass spec settings?
Answer: Do not use the "Average Mass" from a standard periodic table. You must use the Monoisotopic Mass of the specific isotopes.
C = 12.00000
C = 13.00335
Formula: (Count of
C × 12.00000) + (Count of C × 13.00335) + (Sum of other monoisotopic masses).
References
Zhang, G., &Dn, B. (2014).[5] Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Link
Tu, J., et al. (2010). Stable Isotope Labeled Peptides: Precision Tools for Research. JPT Peptide Technologies.[6] Link
YMC America. (n.d.). Strategic peptide purification: Designing Purification Methods for Hydrophobic Peptides. Link
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Link
LifeTein. (n.d.).[7] How to remove peptide TFA salt? Technical Support FAQ. Link
Technical Support Center: Enhancing Resolution in NMR Spectra of 13C Labeled Proteins
Current Status: Online Agent: Senior Application Scientist Ticket ID: NMR-13C-RES-OPT Welcome to the Advanced NMR Support Hub You have reached the Tier 3 Technical Support regarding resolution enhancement for 13C-labeled...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Agent: Senior Application Scientist
Ticket ID: NMR-13C-RES-OPT
Welcome to the Advanced NMR Support Hub
You have reached the Tier 3 Technical Support regarding resolution enhancement for 13C-labeled proteins. This guide addresses the physical limits of relaxation, isotopic labeling strategies, and acquisition parameters required to resolve complex spectral overlap in large biomolecules (>25 kDa).
Below you will find targeted troubleshooting guides, validated protocols, and decision-making frameworks designed to optimize your spectral resolution.
Part 1: Isotopic Labeling & Sample Engineering
Q: My protein is 45 kDa. I am seeing severe line broadening in the 13C dimension of my HSQC. Standard uniform 13C/15N labeling was used.[1] What is the root cause?
A: The root cause is likely dipolar relaxation efficiency driven by the slow molecular tumbling of your 45 kDa protein.
In protonated samples, the dominant relaxation mechanism for 13C nuclei is the dipolar interaction with attached protons (
). As the rotational correlation time () increases with molecular weight, the transverse relaxation rate () increases, leading to broad linewidths ().
The Fix: Partial or Full Deuteration.
Replacing non-exchangeable protons with deuterium (
) drastically reduces these dipolar interactions because the gyromagnetic ratio of deuterium is lower than that of a proton. This increases the relaxation time, resulting in sharper lines.
Recommendation: For a 45 kDa protein, switch to a Deuterated background ( >70% D2O) .
Advanced Strategy: If you require side-chain information, utilize ILV Methyl Labeling . This protonates only the methyl groups of Isoleucine (
), Leucine, and Valine in a deuterated background, creating "islands" of high mobility and sharp signal.
Protocol: ILV Methyl Labeling Workflow
This workflow ensures specific protonation of methyl groups while maintaining a silent deuterated background.
Figure 1: Step-by-step workflow for producing ILV-methyl labeled proteins in a deuterated background.
Part 2: Pulse Sequence Optimization
Q: I am observing "multiplet" structures or splitting in the indirect (13C) dimension of my HSQC. How do I decouple this to improve resolution?
A: You are likely seeing homonuclear
scalar couplings (J-couplings), typically 35-55 Hz for . In a standard HSQC, these evolve during the period, splitting your peaks and reducing effective resolution.
The Fix: Constant-Time HSQC (CT-HSQC).
Switch to a Constant-Time HSQC pulse sequence.[2] In CT-HSQC, the total evolution time
is kept constant while the chemical shift is encoded by shifting a pulse.
Mechanism: If the constant time delay
is set to , the cosine modulation of the coupling refocuses exactly at the end of the period.
Result: The multiplet collapses into a singlet.
Trade-off: You are limited in the maximum evolution time (
), which limits the ultimate achievable resolution compared to a standard HSQC if relaxation allows for very long sampling. However, for 13C in proteins, the decoupling benefit usually outweighs the limitation.
Q: When should I use Non-Uniform Sampling (NUS)?
A: Use NUS when you are resolution-limited in the indirect dimension but cannot afford the experimental time to sample the full Nyquist grid.
Scenario: To resolve two 13C peaks separated by 0.2 ppm (approx 30 Hz at 600 MHz), you need an acquisition time (
) of . In a linear sampling scheme, this might require hundreds of increments (days of time).
Solution: NUS randomly samples only a percentage (e.g., 25-50%) of these points. Reconstruction algorithms (like Compressed Sensing or Maximum Entropy) recover the full frequency spectrum.
Exploits HMQC interference to cancel relaxation; critical for large systems.
Low Conc.
Any
SOFAST-HMQC
Fast recycling allows more scans per unit time (sensitivity focus).
Part 3: Troubleshooting & Data Processing
Q: My NUS reconstruction shows "noise-like" artifacts or ridges. Is my sample degraded?
A: Not necessarily. This is often a sampling artifact or reconstruction parameter error , not sample degradation.
Diagnosis: If the artifacts follow the "ridges" of strong peaks, it is likely undersampling or poor reconstruction regularization.
Action:
Check your Sampling Density : Ensure you acquired at least 20-30% of the grid for complex spectra.
Apodization: Ensure the reconstruction software (e.g., hmsIST, SMILE, MDD) applies a proper window function after reconstruction, not before.
Algorithm Check: If using Maximum Entropy, ensure the "noise level" parameter is not set too low (fitting noise) or too high (losing weak signals).
Troubleshooting Guide: Common Resolution Issues
Symptom
Probable Cause
Verification
Corrective Action
Broad Lines (Global)
High Viscosity
Check solvent lock level & temp.
Increase Temperature (e.g., 25°C -> 35°C). Use Shigemi tubes.
Broad Lines (Local)
Conformational Exchange ()
Run CPMG relaxation dispersion.
Change pH or Temperature to shift exchange regime.
Split Peaks (F1)
J-Coupling Evolution
Measure splitting (~35Hz).
Switch to Constant-Time (CT) HSQC .
Phase Twisted Lines
Bad Phasing / Delay Error
Check 1st increment phase.
Re-process with careful phase correction; check pulse program delays.
Weak Signal (High MW)
Dipolar Relaxation
Calculate expected correlation time.
Deuterate the sample. Use TROSY sequences.
Logic Map: Optimization Strategy
The following diagram illustrates the decision logic for maximizing resolution based on your specific sample constraints.
Figure 2: Decision tree for selecting the optimal resolution enhancement strategy.
References
Peak Proteins. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration. Available at: [Link]
Pervushin, K., et al. Transverse Relaxation-Optimized Spectroscopy (TROSY) for NMR Studies of Aromatic Spin Systems in 13C-Labeled Proteins. Journal of the American Chemical Society. Available at: [Link]
Tugarinov, V., et al. Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors. Journal of Biomolecular NMR.[3][4] Available at: [Link]
Bruker. Non-Uniform Sampling (NUS).[5] Available at: [Link]
CUNY ASRC. 13C-HSQC (Conventional vs Constant-time).[6] Available at: [Link][7]
Validation of 13C incorporation in peptides by mass spectrometry
This guide serves as a technical resource for researchers and drug development professionals. It compares the efficacy of High-Resolution Mass Spectrometry (HRMS) against alternative methodologies (NMR, LRMS) for validat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical resource for researchers and drug development professionals. It compares the efficacy of High-Resolution Mass Spectrometry (HRMS) against alternative methodologies (NMR, LRMS) for validating Carbon-13 (
) incorporation in peptides.
Validation of
Incorporation in Peptides by Mass Spectrometry
A Comparative Technical Guide for Precision Proteomics
Executive Summary: The Cost of Isotopic Impurity
In quantitative proteomics (SISCAPA, SILAC) and metabolic flux analysis, the integrity of your data relies entirely on the Incorporation Efficiency (IE) of your stable isotope labels. A peptide labeled as "99%
" that actually contains 95% introduces a systematic error in quantification that no software normalization can fully correct.
This guide evaluates High-Resolution Mass Spectrometry (HRMS) as the superior validation modality, comparing it against Nuclear Magnetic Resonance (NMR) and Low-Resolution MS (LRMS). We demonstrate that HRMS offers the optimal balance of sensitivity, isotopic resolution, and throughput required for modern drug development pipelines.
Comparative Analysis: HRMS vs. Alternatives
The following table contrasts the three primary methods for validating isotopic incorporation.
Table 1: Performance Matrix of Validation Methodologies
Feature
High-Resolution MS (HRMS)
Nuclear Magnetic Resonance (NMR)
Low-Resolution MS (LRMS)
Primary Utility
Gold Standard for peptide QC & Flux Analysis.
Structural "Ground Truth" for pure compounds.
Rapid molecular weight confirmation.
Sensitivity
Femtomole (fmol) range.
Millimole (mmol) range (requires mg amounts).
Picomole (pmol) range.
Isotopic Resolution
Resolves isotopic fine structure (neutron binding energy).
Site-specific resolution; 100% accurate for position.
Cannot resolve from or overlaps.
Throughput
High (LC-MS automation).
Low (Long acquisition times).
High (MALDI/Direct Infusion).
Limitation
Requires deconvolution of charge states.
Prohibitively low sensitivity for biological extracts.
Fails to detect minor isotopic impurities (<1%).
Expert Insight: Why HRMS Wins
While NMR is the definitive method for determining positional isotopomers (e.g., confirming the label is on the
-carbon), it is impractical for the micro-scale synthesis often used in proteomics. LRMS (e.g., standard MALDI-TOF or QQQ) often merges the isotopic envelope, masking "scrambling" or incomplete coupling steps.
HRMS (Orbitrap or FT-ICR) allows for Isotopic Envelope Analysis . Because the mass of a neutron in
(1.00335 Da shift) is distinct, HRMS can validate not just the presence of the label, but the purity of the incorporation across the entire peptide population.
Technical Deep Dive: The HRMS Validation Protocol
This protocol outlines a self-validating system for determining Incorporation Efficiency (IE) using an Orbitrap-class instrument.[1]
Phase 1: Experimental Workflow
1. Sample Preparation:
Synthetic Peptides: Reconstitute lyophilized standard to 1 pmol/µL in 0.1% Formic Acid (FA).
Metabolic Samples: Perform tryptic digest, desalt (C18 StageTip), and resuspend in 0.1% FA.
2. LC-MS Acquisition:
Column: C18 Reverse Phase (e.g., 15 cm x 75 µm).
Gradient: Short 15-min gradient (5-40% B) is sufficient for pure standards.
MS Parameters:
Resolution: >60,000 @ 200 m/z (Critical for resolving isotopic peaks).
AGC Target:
(Prevent space-charging which distorts peak shapes).
Scan Range: Narrow window centered on theoretical
of the labeled peptide.
Phase 2: Data Analysis & Calculation
To validate incorporation, you must compare the Observed Isotopic Distribution against the Theoretical Distribution .
Step 1: Extract the Isotopic Envelope
Identify the monoisotopic peak (
) and the labeled peak (). For a peptide with labeled carbons, the shift is:
Step 2: Calculate Incorporation Efficiency (IE)
For a fully labeled synthetic peptide, the "light" (unlabeled) peak should be effectively zero.
: Peaks representing incomplete incorporation (e.g., ).
Step 3: The "Back-Exchange" Check
If using metabolic labeling (e.g.,
-Glucose), check for isotopic scrambling . If the mass shift is non-integer or the peak width is broader than the theoretical simulation, metabolic scrambling (e.g., into Glutamate/Glutamine pools) has occurred.
Visualization: Validation Logic Flow
The following diagram illustrates the decision matrix for validating
peptides, ensuring data integrity before downstream application.
Figure 1: Decision logic for selecting the appropriate validation modality based on sample availability and sensitivity requirements.
References
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry . Analytical Chemistry.
[Link]
Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays . Clinical Proteomic Tumor Analysis Consortium (CPTAC).
[Link][2]
Comparison of IRMS and NMR spectrometry for the determination of intramolecular 13C isotope composition . PubMed.
[Link]
Comparative Guide: Fmoc-Glycine-1-13C in Advanced NMR & Peptide Synthesis
Topic: Comparing GLYCINE-N-FMOC (1-13C) with other isotopic labels Content Type: Publish Comparison Guide Executive Summary In the landscape of stable isotope labeling, Fmoc-Glycine-1-13C (N-Fmoc-Glycine-1-13C) represent...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing GLYCINE-N-FMOC (1-13C) with other isotopic labels
Content Type: Publish Comparison Guide
Executive Summary
In the landscape of stable isotope labeling, Fmoc-Glycine-1-13C (N-Fmoc-Glycine-1-13C) represents a precision tool compared to the "blunt instrument" of uniform labeling.[1] While uniformly labeled (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) precursors are the industry standard for global structural determination, they introduce spectral crowding and scalar coupling splitting that can obscure fine dynamic details.
This guide analyzes the specific utility of carbonyl-labeled glycine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) in solid-state NMR (ssNMR), solution NMR relaxation studies, and metabolic tracking. By isolating the isotopic tag to the carbonyl carbon, researchers gain a non-perturbative probe for backbone dynamics and hydrogen bonding without the interference of homonuclear couplings.
Technical Profile & Mechanism of Action
Product Identity:
Chemical Name: N-(9-Fluorenylmethoxycarbonyl)glycine-1-13C[1][2][3][4]
The "Sensor" Mechanism:
The 1-13C label transforms the glycine residue into a site-specific reporter. Unlike the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-carbon (), the carbonyl carbon possesses a large Chemical Shift Anisotropy (CSA) tensor. This makes it exceptionally sensitive to:
Hydrogen Bonding: The chemical shift of the carbonyl carbon changes significantly based on the H-bond status of the associated oxygen, acting as a direct sensor for secondary structure formation (e.g.,
-helix vs. -sheet).
Distance Measurements (REDOR): In solid-state NMR, the isolated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
spin serves as a distinct anchor point for measuring dipolar couplings to nearby nuclei, enabling precise distance determination ().
Comparative Analysis: 1-13C vs. Alternatives
The choice of label dictates the experimental resolution. The following table contrasts Fmoc-Glycine-1-13C with common alternatives.
Use Fmoc-Glycine-1-13C when your hypothesis concerns inter-atomic distances or specific backbone dynamics .[1] If you need to solve a completely unknown 3D structure from scratch, start with Uniform Labeling. If you are refining a structure or measuring a specific interaction, switch to Site-Specific 1-13C.[1]
Figure 1: Decision tree for selecting isotopic labels based on experimental objectives.
Deep Dive Applications
A. Solid-State NMR: REDOR Distance Measurement
Rotational Echo Double Resonance (REDOR) is the gold standard for measuring internuclear distances in solids.
The Challenge: In a uniformly labeled sample, the "dipolar truncation" effect (strong C-C couplings masking weaker interactions) makes measuring precise distances difficult.
The 1-13C Solution: By introducing a single Fmoc-Glycine-1-13C at a known position and an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
label at another, you create an isolated spin pair. The dephasing of the signal by the pulses is directly proportional to the distance ().
Result: Distances up to 5-6 Å can be measured with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
precision.
B. Dynamic Nuclear Polarization (DNP)
Recent studies utilize C-terminal [1-13C]Glycine residues as probes for DNP.[1]
Mechanism: The carbonyl carbon has no directly attached protons (unlike the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-carbon). This lack of a major relaxation pathway (dipolar coupling to H) leads to exceptionally long longitudinal relaxation times ().
Benefit: Long
allows the hyperpolarized signal to persist longer, enabling the tracking of metabolic conversion (e.g., enzymatic cleavage of the glycine) in real-time.
Since Fmoc-Glycine-1-13C is significantly more expensive than standard amino acids, the synthesis protocol must shift from "excess" to "efficiency."[1] Standard SPPS uses 5-10 equivalents of amino acid; this is wasteful for isotopically labeled reagents.
Objective: Maximize coupling efficiency while using only 1.2 – 1.5 equivalents of the labeled glycine.
Step-by-Step Optimized Workflow
Resin Preparation:
Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.[1]
Perform standard deprotection of the previous Fmoc group (20% Piperidine/DMF).
Critical: Wash resin 5x with DMF and 3x with DCM to remove all traces of piperidine. Residual base will hydrolyze the expensive active ester.
Pre-Activation (The "Save-It" Step):
Do not add reagents directly to the resin.
In a separate dry vial, dissolve 1.2 equivalents of Fmoc-Glycine-1-13C.
Add 1.1 equivalents of HATU (High-efficiency coupling reagent).[1]
Add 2.5 equivalents of DIEA (Base).
Dissolve in minimal dry DMF (concentration ~0.2 - 0.3 M).[1]
Allow to activate for exactly 30-60 seconds .[1] (Color change to yellow is typical).[1]
If Blue: Coupling incomplete.[7] Do not add more labeled glycine. Recouple with a small amount of unlabeled glycine if the loss is acceptable, or perform a second coupling with 0.5 eq of labeled glycine if purity is paramount.
If Colorless: Complete. Proceed to capping.
Capping:
Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Takeuchi, K., et al. (2021).[1] Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology. Retrieved from [Link]
Potrzebowski, M. J., Tekely, P., & Dusausoy, Y. (1998).[1][8] 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance. Retrieved from [Link]
University of Ottawa NMR Facility. (2018).[1] Glycine as a setup compound for 13C CPMAS NMR. Retrieved from [Link]
Kuraoka, T., et al. (2022).[1] Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin-lattice relaxation time. ChemRxiv. Retrieved from [Link][1][9][10]
A Senior Application Scientist's Guide to Cross-Validation of NMR and MS Data for ¹³C Labeled Proteins
In the landscape of structural biology and drug development, the pursuit of high-fidelity molecular insights is paramount. While individual analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mas...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of structural biology and drug development, the pursuit of high-fidelity molecular insights is paramount. While individual analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, their true potential is unlocked when used in a synergistic, cross-validating manner. This guide provides an in-depth comparison and methodological framework for integrating NMR and MS, specifically for the analysis of ¹³C isotopically labeled proteins. By leveraging the complementary strengths of each technique, researchers can achieve a level of data confidence and structural detail that is unattainable with either method alone.
This document is intended for researchers, scientists, and drug development professionals who seek to enhance the accuracy and depth of their protein characterization studies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The Pillars of Analysis: NMR and MS
Understanding the unique strengths and weaknesses of both NMR and MS is the foundation for a successful cross-validation strategy.
Nuclear Magnetic Resonance (NMR): The Lens into Dynamics and Solution Structure
NMR spectroscopy is an unparalleled tool for determining the three-dimensional structures of proteins in solution, closely mimicking their native physiological state.[1] By exploiting the magnetic properties of atomic nuclei, NMR provides rich information on conformational dynamics over a vast range of timescales, from picoseconds to seconds.[2] For proteins, isotopic labeling, particularly with ¹³C and ¹⁵N, is essential for resolving spectral overlap and enabling the assignment of resonances to specific atoms in the protein backbone and side chains.[2][3]
Key Strengths of NMR:
Atomic-resolution 3D structures in solution: Provides detailed structural models in a near-native environment.[1]
Protein dynamics: Uniquely capable of characterizing conformational changes and flexibility across multiple timescales.[2]
Interaction mapping: Techniques like Chemical Shift Perturbation (CSP) can precisely map ligand binding sites on the protein surface.[4][5]
Mass Spectrometry (MS): The Authority on Composition and Identity
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] In proteomics, MS is the gold standard for protein identification, sequence verification, and the characterization of post-translational modifications (PTMs).[7][8] Its high throughput and sensitivity allow for the analysis of complex mixtures and very small sample quantities.[7]
Key Strengths of MS:
Unambiguous mass determination: Provides precise molecular weight measurements of intact proteins and their fragments.
Sequence verification: Tandem MS (MS/MS) allows for the sequencing of peptides, confirming the protein's primary structure.[8][9]
PTM analysis: Excels at identifying and localizing modifications like phosphorylation, glycosylation, and acetylation.[8]
Quantification: Isotope labeling strategies enable accurate relative and absolute quantification of proteins.[10]
The Synergy: A Framework for Cross-Validation
Integrating NMR and MS creates a self-validating workflow where the data from one technique confirms and complements the other. This is particularly crucial when working with ¹³C labeled proteins, as the success of complex NMR experiments hinges on the quality and fidelity of the isotopic labeling.
Figure 1: High-level workflow for the cross-validation of NMR and MS data.
Strategy 1: Verification of Isotope Incorporation
The 'Why': The fundamental assumption of quantitative NMR on isotopically labeled proteins is that the labeling is efficient and uniform. Incomplete or variable labeling can lead to signal attenuation, incorrect structural restraints, and misinterpretation of dynamic data. Mass spectrometry provides a direct and unambiguous measure of mass, making it the ideal tool to verify the extent of ¹³C incorporation.
The 'How' (MS):
Intact Mass Analysis: Analyze the purified ¹³C labeled protein using Electrospray Ionization (ESI) MS.
Comparison: Compare the measured molecular weight of the labeled protein to the theoretical mass of the unlabeled and the fully ¹³C labeled protein.
Validation: The mass shift should correspond directly to the number of carbon atoms replaced by ¹³C. This provides a global percentage of incorporation.
Self-Validation Check: The presence of a single, sharp peak at the expected mass for the labeled protein confirms high incorporation efficiency. A broad peak or multiple peaks indicate incomplete labeling or heterogeneity.
Strategy 2: Sequence, Purity, and PTM Confirmation
The 'Why': NMR spectra are exquisitely sensitive to the local chemical environment. An unexpected PTM, a single amino acid mutation, or protein degradation can cause significant chemical shift changes, complicating spectral assignment and potentially leading to an incorrect structure. MS/MS-based peptide mapping provides definitive confirmation of the protein's primary sequence and identifies any modifications.
The 'How' (MS):
Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme like trypsin.
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.
Database Searching: The resulting fragmentation spectra are matched against a protein sequence database to identify the peptides and, by extension, the protein.[11] This process will confirm the amino acid sequence and pinpoint the location of any PTMs by identifying unexpected mass shifts on specific residues.
Self-Validation Check: Achieving high sequence coverage (>95%) with the peptide mapping data provides strong confidence in the protein's identity and integrity.
Strategy 3: Complementary Insights into Structure and Dynamics
The 'Why': While NMR provides high-resolution structural details, it can be challenging for larger proteins or systems with complex dynamics. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) offers a complementary view of protein conformation and dynamics in solution.[12][13] HDX-MS measures the rate at which backbone amide protons exchange with deuterium when the protein is placed in D₂O.[14] Regions that are highly flexible or solvent-exposed will exchange rapidly, while those buried in the protein core or involved in stable hydrogen bonds (like in α-helices and β-sheets) will exchange slowly.[15]
The 'How' (HDX-MS):
Labeling: Incubate the protein in a D₂O-based buffer for various time points.
Quenching: Stop the exchange reaction by rapidly lowering the pH and temperature.
Digestion and Analysis: Digest the protein and analyze the peptide masses by MS. The mass increase of each peptide directly reflects its deuterium uptake.
Cross-Validation Point: The patterns of protection observed in HDX-MS should correlate with the secondary structure elements and buried regions identified in the NMR-derived structure. Discrepancies can highlight regions of conformational flexibility or areas where the structural model may need refinement.
Strategy 4: Validating Ligand Binding and Interaction Sites
The 'Why': Identifying how and where a drug candidate binds to its target protein is a cornerstone of drug development. Both NMR and MS offer powerful methods for this, and their combined use provides a rigorous validation of the binding interaction.
NMR Approach (Chemical Shift Perturbation): CSP mapping is a widely used NMR technique to identify binding sites.[4] Upon ligand binding, the chemical environment of nuclei near the binding site changes, causing their corresponding peaks in an NMR spectrum (e.g., a ¹H-¹⁵N or ¹H-¹³C HSQC) to shift.[5][16] By tracking these shifts, the binding interface can be mapped onto the protein structure.[17]
MS Approach (Native MS): Native MS is a technique where protein-ligand complexes are analyzed under non-denaturing conditions, preserving non-covalent interactions.[18][19][20] This allows for the direct detection of the complex and determination of binding stoichiometry.[18][21]
Cross-Validation Point: The residues identified by NMR CSP as being part of the binding interface should be consistent with the formation of a stable complex observed by Native MS. Furthermore, HDX-MS can be used in a comparative mode (with and without ligand) to show that the binding site identified by NMR becomes "protected" from deuterium exchange upon ligand binding.
Data Presentation and Protocols
Objective comparison requires clear data presentation and reproducible methodologies.
This protocol outlines a self-validating system for confirming the successful incorporation of ¹³C into a recombinantly expressed protein.
Objective: To quantitatively determine the percentage of ¹³C incorporation using ESI-MS.
Methodology:
Sample Preparation (Self-Validation):
1.1. Express the target protein in minimal media supplemented with ¹³C-glucose as the sole carbon source and ¹⁵NH₄Cl as the sole nitrogen source (for ¹³C/¹⁵N double labeling).[3]
1.2. Purify the protein to >95% homogeneity as assessed by SDS-PAGE. This is critical to prevent signals from contaminating proteins from interfering with the analysis.
1.3. Prepare an unlabeled control sample of the same protein expressed in standard rich media.
1.4. Buffer exchange both labeled and unlabeled samples into a volatile buffer suitable for MS (e.g., 200 mM Ammonium Acetate, pH 7.0).
Mass Spectrometry Analysis:
2.1. Calibrate the ESI-TOF or Orbitrap mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
2.2. Analyze the unlabeled protein sample to obtain its experimental molecular weight (MW_unlabeled).
2.3. Analyze the ¹³C labeled protein sample to obtain its experimental molecular weight (MW_labeled).
Data Analysis and Validation:
3.1. Calculate Theoretical Masses:
Calculate the theoretical average molecular weight of the unlabeled protein (MW_unlabeled_theo) based on its amino acid sequence.
Calculate the theoretical average molecular weight for 100% ¹³C incorporation (MW_labeled_theo). This is done by counting the total number of carbon atoms (N_carbons) in the protein sequence and using the formula: MW_labeled_theo = MW_unlabeled_theo + N_carbons * (mass(¹³C) - mass(¹²C)).
3.2. Validate Unlabeled Control: Compare the experimental MW_unlabeled with the MW_unlabeled_theo. They should agree within the mass accuracy of the instrument (typically <10 ppm). This validates the protein's identity.
3.3. Calculate Incorporation Efficiency:
Mass Shift (experimental) = MW_labeled - MW_unlabeled
Mass Shift (theoretical) = MW_labeled_theo - MW_unlabeled_theo
Trustworthiness: A calculated incorporation of >98% is considered excellent for most NMR applications. This quantitative check ensures that the foundational material for subsequent, time-consuming NMR experiments is of the highest quality.
Figure 2: Step-by-step protocol for verifying isotope labeling efficiency.
Conclusion
The integration of NMR and Mass Spectrometry is not merely about using two techniques; it is about creating a symbiotic relationship where each method addresses the inherent limitations of the other. For the study of ¹³C labeled proteins, this cross-validation is essential. MS provides the definitive quality control for the isotopically labeled sample, confirming identity, purity, and labeling efficiency before committing to lengthy NMR experiments. In turn, NMR provides the high-resolution structural and dynamic information that MS alone cannot capture. By thoughtfully combining these pillars of biophysical analysis, researchers can build more accurate, reliable, and comprehensive models of protein structure and function, accelerating scientific discovery and the development of new therapeutics.
References
Hajduk, P. J., et al. (2005). NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Journal of the American Chemical Society. [Link]
Kerstjens, M., et al. (2020). NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. ResearchGate. [Link]
Marshall, D. D., et al. (2018). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites. [Link]
An, Y., et al. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry. [Link]
Walsh Medical Media. (n.d.). Emerging Techniques in Protein Analysis: Mass Spectrometry to NMR Spectroscopy. Biochemistry & Analytical Biochemistry. [Link]
Marshall, D. D., & Lei, S. (2018). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. ACS Publications. [Link]
Gong, J., et al. (2023). Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology. Analytical Chemistry. [Link]
Takeishi, Y., et al. (2020). Mass spectrometric analysis of protein–ligand interactions. Journal of Pharmaceutical Analysis. [Link]
Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Journal of The American Society for Mass Spectrometry. [Link]
Jensen, M. K. (n.d.). Introduction to NMR spectroscopy of proteins. Duke University. [Link]
Li, Z., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Waters Corporation. (n.d.). Native Mass Spectrometry of Membrane Protein-Ligand Complexes Using the SELECT SERIES™ Cyclic™ IMS. Waters Corporation. [Link]
Fenselau, C., & Yao, X. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. The Analyst. [Link]
Fenyö, D. (2012). Mass Spectrometric Protein Identification Using the Global Proteome Machine. Methods in Molecular Biology. [Link]
Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation. BCM. [Link]
Asbury, T., et al. (2014). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR. [Link]
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of proteins. Wikipedia. [Link]
Longdom Publishing. (n.d.). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]
Culf, A. S., & Ouellette, R. J. (2010). Rapid Protein-Ligand Costructures Using Chemical Shift Perturbations. Journal of the American Chemical Society. [Link]
Reiter, A., & Schuster, D. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. [Link]
Huang, L., et al. (2019). Protein Dynamics Revealed by Hydrogen/Deuterium Exchange Mass Spectrometry: Correlation between Experiments and Simulation. Rapid Communications in Mass Spectrometry. [Link]
Adav, S. S. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry. [Link]
The Bumbling Biochemist. (2024). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example. YouTube. [Link]
Gabelica, V., et al. (2023). Native mass spectrometry-directed drug discovery: Recent advances in investigating protein function and modulation. Current Opinion in Chemical Biology. [Link]
Allen, J. R., et al. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLoS ONE. [Link]
D'Souza, S., et al. (2022). The measurement of binding affinities by NMR chemical shift perturbation. Methods. [Link]
Takebe, Y., et al. (2024). Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein. Protein Science. [Link]
MtoZ Biolabs. (n.d.). Protein Sequencing and Identification Using Tandem Mass Spectrometry. MtoZ Biolabs. [Link]
Drug Target Review. (2017). Using native mass spectrometry to inform drug discovery. Drug Target Review. [Link]
Balasco, N., et al. (2021). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. Journal of Chemical Information and Modeling. [Link]
Conduct Science. (2021). A Brief on The NMR Spectroscopy of Proteins. Conduct Science. [Link]
University of Leicester. (2012). 15N,13C - Protein NMR. University of Leicester. [Link]
The Bumbling Biochemist. (2021). HDX-MS (Hydrogen Deuterium eXchange Mass Spectrometry) basic overview. YouTube. [Link]
Beynon, R. J., & Pratt, J. M. (2005). Protein Quantification by Isotope Dilution Mass Spectrometry of Proteolytic Fragments: Cleavage Rate and Accuracy. Analytical Chemistry. [Link]
Chalk, R. (2020). 2 Protein Analysis using Tandem Mass Spectrometry. YouTube. [Link]
The Isotope Advantage: Evaluating 13C-Labeled vs. Native Peptides in Structural Biology and Therapeutics
Executive Summary For researchers and drug developers, the choice between native ( C) and stable isotope-labeled ( C) peptides is rarely about "better" bioactivity, but rather about analytical visibility . This guide obj...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers and drug developers, the choice between native (
C) and stable isotope-labeled (C) peptides is rarely about "better" bioactivity, but rather about analytical visibility . This guide objectively evaluates the structural and functional impact of C-labeling.
The Verdict: Uniform
C-labeling is structurally non-perturbative . Unlike deuterium (H) labeling, which can induce significant Kinetic Isotope Effects (KIE) and alter hydrogen bond networks, C substitution maintains the native electronic environment of the peptide bond. It renders the peptide "visible" to advanced NMR and Mass Spectrometry workflows without altering its binding affinity () or secondary structure.
Part 1: The Physics of Substitution
To understand why
C is the gold standard for structural biology, we must compare the fundamental physics of the isotopes involved.
Electronic vs. Nuclear Perturbation
The chemical behavior of a peptide is dictated by its electron cloud.
C (Native): 6 protons, 6 neutrons. Spin (NMR silent).
C (Label): 6 protons, 7 neutrons. Spin (NMR active).
Because the nuclear charge (proton count) remains identical, the electron wavefunction is virtually unchanged. This is the Born-Oppenheimer approximation in action: the heavy nucleus does not alter the potential energy surface on which the electrons (and thus chemical bonds) operate.
The Mass Effect (Vibrational Shift)
While the structure is identical, the vibrational frequency changes due to the increased mass. This is a critical diagnostic feature, not a defect.
Hooke’s Law Application: The frequency of the amide bond vibration (
) is inversely proportional to the reduced mass ().
Replacing C with C increases , causing a predictable Red Shift (lower frequency) in Infrared (IR) spectra, typically by for the Amide I band.
Part 2: Structural & Functional Comparison
The following table summarizes the comparative performance of Native,
C-Labeled, and Deuterated peptides.
Table 1: Comparative Impact Analysis
Feature
Native Peptide (C)
C-Labeled Peptide
Deuterated Peptide (H)
Electronic Structure
Baseline
Identical (Non-perturbative)
Altered (Ubbelohde Effect)
Secondary Structure (CD)
Baseline
Superimposable
Potential minor deviations
NMR Visibility
Low (H only)
High (Heteronuclear 2D/3D)
Silent (or used for subtraction)
IR Spectroscopy
Amide I ~1650 cm⁻¹
Shifted ~1610 cm⁻¹
Shifted & Decoupled
Kinetic Isotope Effect (KIE)
1.0 (Reference)
~1.01 - 1.05 (Negligible)
~2.0 - 7.0 (Significant)
Metabolic Stability
Standard Half-life
Identical
Extended (Metabolic Switching)
Primary Application
Therapeutics / Screening
Structure / Quantitation
PK Improvement / Stabilization
Part 3: Validation Workflow (Visualized)
To ensure a
C-labeled peptide is a valid surrogate for the native drug candidate, a specific validation workflow is required.
Figure 1: The "Self-Validating" workflow ensures that the labeled peptide mimics the native peptide in fold (CD/NMR) and function (Binding) before deployment.
Part 4: Experimental Protocols
Protocol A: Structural Validation via Circular Dichroism (CD)
Purpose: Rapidly confirm that
C labeling has not induced misfolding or aggregation.
Preparation: Dissolve both Native and
C-labeled peptides in the same buffer (e.g., 10 mM Phosphate, pH 7.4) to a concentration of 20-50 µM.
Critical: Concentration accuracy is paramount. Use Amino Acid Analysis (AAA) or UV absorbance (if Trp/Tyr present) to normalize concentrations exactly.
Acquisition: Scan from 260 nm to 190 nm at 20°C.
Analysis: Convert raw ellipticity (
) to Mean Residue Ellipticity ().
Success Criteria: The spectra must be superimposable. Any deviation >5% suggests concentration error or aggregation, not isotope effects.
Protocol B: The "Gold Standard" NMR Fingerprint (HSQC)
Purpose: Atomic-resolution confirmation that every residue is in the native environment.
Sample: 0.5 - 1.0 mM peptide in 90% H2O / 10% D2O.
Experiment: Run a
HSQC (if N-labeled) or HSQC.
Logic:
In a
HSQC, you are correlating the proton to its attached carbon.
Because the
C is the label, you will see all C-H pairs.
Compare the proton chemical shifts (
) to the native peptide (if native assignment exists).
Success Criteria: Proton chemical shifts should not change by more than 0.01 - 0.02 ppm between the labeled and unlabeled forms (accounting for minor solvent isotope effects if D2O varies).
Part 5: The Mechanism of Utility (Why do it?)
Why invest in expensive
C labeling if the structure is the same? The value lies in Signal Pathway Elucidation .
Figure 2: 13C labeling resolves the "Spectral Overlap" problem, allowing researchers to move from 1D confusion to 3D structural certainty.
Key Mechanistic Insight: Relaxation Dynamics
By measuring the relaxation rates (
, ) of the C nuclei, researchers can map the entropy of the peptide chain.
Rigid regions (binding sites) decay slowly.
Flexible loops decay rapidly.
Note: This data is impossible to obtain with
C (NMR silent) and difficult with H alone due to dipole-dipole crowding.
References
Kinetic Isotope Effects in Metabolic Flux:
Title: Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination.[1]
Source: National Institutes of Health (NIH) / PubMed.
URL:[Link]
Vibrational Spectroscopy Shifts:
Title: 13C Isotope Labeling of Hydrophobic Peptides. Origin of the Anomalous Intensity Distribution in the Infrared Amide I Spectral Region.
Source: Journal of the American Chemical Society (JACS).
URL:[Link]
NMR Relaxation & Dynamics:
Title: Specific 12C/13C Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion.
Source: Journal of the American Chemical Society.[2]
URL:[Link]
FDA Bioequivalence Guidelines (Peptides):
Title: ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin.
Source: U.S. Food and Drug Administration (FDA).
URL:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of GLYCINE-N-FMOC (1-13C)
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of GLYCINE-N-FMOC (1-13C). As researchers and drug development professionals, our commitment to safety and environmental stew...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of GLYCINE-N-FMOC (1-13C). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we use, including their final disposition. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that your laboratory practices are both safe and compliant with regulatory standards.
Compound Profile and Initial Assessment
GLYCINE-N-FMOC (1-13C) is an N-terminally protected form of glycine, a common amino acid. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis. The "(1-13C)" designation indicates that the carbonyl carbon of the glycine backbone is isotopically labeled with Carbon-13.
The Isotope Factor: Understanding 13C
A crucial first step in determining the disposal pathway is to understand the nature of the isotopic label. Carbon-13 (13C) is a stable, non-radioactive isotope of carbon. Unlike radioactive isotopes such as Carbon-14 (14C) or Tritium (3H), 13C does not undergo radioactive decay and emits no radiation.
Causality: This distinction is fundamentally important. The disposal protocol for a stable isotope-labeled compound is governed by its chemical properties, not its isotopic ones. Therefore, GLYCINE-N-FMOC (1-13C) does not require handling or disposal as radioactive waste.[1][] Standard chemical waste procedures for the unenriched parent compound, Fmoc-Glycine, apply.
Chemical Hazard Profile
Based on Safety Data Sheets (SDS), Fmoc-Glycine is generally not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200) or Regulation (EC) No. 1272/2008.[3][4] However, like most laboratory chemicals, it presents potential mild hazards and must be handled with care.
Expert Insight: While not formally designated as "hazardous waste" by federal regulations, the principle of responsible chemical stewardship dictates that it be disposed of as a chemical waste through your institution's Environmental Health & Safety (EH&S) office. Never dispose of this compound in the regular trash or down the drain.[9][11]
Regulatory Framework: The Foundation of Compliance
Disposal procedures must adhere to a hierarchy of regulations. In the United States, this includes:
Federal Regulations: The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.[12][13]
State Regulations: State environmental agencies often have more stringent requirements.
Local and Institutional Policies: Your organization's Chemical Hygiene Plan (CHP), mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), provides the most immediate, actionable procedures.[14][15][16]
Trustworthiness: Your institution's EH&S department is your primary resource. They have established waste streams and procedures that are compliant with all applicable regulations. The protocols described below are based on general best practices and must be cross-referenced with your specific CHP.
Disposal Decision Workflow
The following diagram illustrates the logical flow for segregating and disposing of waste containing GLYCINE-N-FMOC (1-13C).
Caption: Waste Segregation and Disposal Decision Tree.
Step-by-Step Disposal Protocols
Always perform these steps in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves.
Protocol 1: Disposal of Solid Waste
This protocol applies to unused or expired GLYCINE-N-FMOC (1-13C) powder or solid material from a spill cleanup.
Preparation: Designate a clearly labeled, sealable waste container (e.g., a wide-mouth plastic jar with a screw cap). The label must, at a minimum, include the words "Solid Chemical Waste" and list the chemical name: "GLYCINE-N-FMOC (1-13C)".[17][18]
Transfer: Carefully sweep up the solid material using a chemical spatula or brush.[3] Avoid generating dust.[19] For spills, use absorbent pads to collect the bulk of the material.
Containment: Place the collected solid waste and any contaminated cleaning materials (e.g., absorbent pads, wipes) into the designated solid waste container.
Sealing: Tightly seal the container.
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, pending pickup by your institution's EH&S personnel.[18]
Protocol 2: Disposal of Liquid Waste
This protocol applies to solutions containing dissolved GLYCINE-N-FMOC (1-13C). Waste segregation is critical.
Identify Solvent Type: Determine if the solvent is aqueous, non-halogenated organic, or halogenated organic. This is the most critical step for proper segregation.
Rationale: Halogenated and non-halogenated solvents are often incinerated under different conditions and at different costs. Mixing them improperly can create hazardous reactions or violate disposal facility permits.
Select Waste Container: Obtain the correct liquid waste container from your EH&S department. It will be clearly labeled (e.g., "Aqueous Waste," "Non-Halogenated Solvent Waste"). Ensure the container material is compatible with the solvent.
Transfer Waste: Carefully pour the liquid waste into the appropriate container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.
Log Contents: Update the waste log or label on the container, adding "GLYCINE-N-FMOC (1-13C)" and estimating the quantity added. Accurate labeling is a regulatory requirement.[14][17]
Sealing and Storage: Securely cap the container and return it to the satellite accumulation area.
Protocol 3: Disposal of Contaminated Laboratory Ware
This protocol applies to items with trace contamination, such as gloves, pipette tips, weigh boats, and paper towels.
Segregation: These items should be considered solid chemical waste.
Containment: Place all contaminated disposable items into a designated, lined container or a durable, sealed plastic bag. The container must be clearly labeled "Contaminated Solid Waste for Incineration" or as directed by your CHP.
Closure: Once full, securely seal the bag or container.
Disposal: Place the sealed container in the appropriate location for pickup by EH&S. Do not dispose of this waste in biohazard or regular municipal trash.
References
MSDS IAD014 Boc-Thr(Fmoc-Gly).pdf . AAPPTec, LLC.
Safety Data Sheet: Fmoc-Glycine . Carl ROTH.
FMOC-L-GLYCINE CAS NO 29022-11-5 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.
Safety Data Sheet . AAPPTec, LLC.
SAFETY DATA SHEET . Thermo Fisher Scientific.
Aldrich 489522 - SAFETY DATA SHEET . Sigma-Aldrich.
Fmoc-Gly-OH 99%_sds . Severn Biotech.
Safety Data Sheet Part Number: 600708 Fmoc-Gly-OH . CEM Corporation.
SAFETY DATA SHEET - Fmoc-Glycine . Fisher Scientific.
How To Store And Dispose Of Radiolabeled Compounds . Moravek, Inc.
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA).
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone.
Methods for Removing the Fmoc Group . ResearchGate.
How to Dispose the Waste from Isotope Labeling . BOC Sciences.
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA).
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . University of California, Irvine.
Laboratory Hazardous Waste Management . The University of British Columbia.
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA).
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . American Chemical Society.
An overview of methods using 13C for improved compound identification in metabolomics and natural products . National Institutes of Health (NIH).
Medical & Healthcare Waste Regulation Changes in 2025 . Stericycle.
New green base for Fmoc removal in solid-phase peptide synthesis . Taylor & Francis Online.
OSHA Guidelines For Labeling Laboratory Chemicals . Absorbents Online.
13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation . ResearchGate.
The Federal EPA Hazardous Waste Regulations Are Found Where? . CountyOffice.org.
OSHA Compliance For Laboratories . US Bio-Clean.
4 Hazardous Waste Characteristics Under RCRA . Lion Technology Inc.
Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide . MDPI.